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Core Science & Biosynthesis

Foundational

7-Iodo-1-methylindolin-2-one chemical structure and properties

An In-depth Technical Guide to 7-Iodo-1-methylindolin-2-one: A Versatile Building Block in Medicinal Chemistry Abstract This technical guide provides a comprehensive overview of 7-Iodo-1-methylindolin-2-one, a halogenate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 7-Iodo-1-methylindolin-2-one: A Versatile Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 7-Iodo-1-methylindolin-2-one, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delineates its chemical structure, physicochemical properties, and proposes a detailed, rationalized synthetic methodology. Furthermore, it explores the profound implications of its structural features—the privileged indolin-2-one scaffold and the synthetically versatile iodo-substituent—in the context of modern drug discovery, particularly in the development of kinase inhibitors. Safety protocols and handling guidelines are also provided to ensure its proper use in a research setting. This guide serves as a critical resource for scientists leveraging this and similar building blocks for the synthesis of novel therapeutic agents.

Introduction: The Significance of the Indolin-2-one Scaffold

The indolin-2-one (also known as oxindole) core is a renowned "privileged structure" in medicinal chemistry.[1][2] This designation is reserved for molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby serving as a foundational template for the development of a wide array of therapeutic agents. Derivatives of indolin-2-one have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often implicated in diseases like cancer.[1][3]

The strategic incorporation of a halogen atom, such as iodine, onto this scaffold serves two primary purposes. First, the iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein. Second, and more critically from a synthetic standpoint, the carbon-iodine bond is a highly versatile functional handle. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid diversification of the core structure to generate extensive libraries of novel compounds for biological screening.[4] 7-Iodo-1-methylindolin-2-one thus represents a valuable and strategically designed intermediate for accessing novel chemical matter in drug discovery programs.

Chemical Structure and Identification

7-Iodo-1-methylindolin-2-one is a bicyclic aromatic compound featuring an oxindole core. It is characterized by a methyl group substitution on the nitrogen at position 1 and an iodine atom at position 7 of the benzene ring.

Caption: Chemical structure of 7-Iodo-1-methylindolin-2-one.

A more detailed representation of the structure is a benzene ring fused to a five-membered lactam ring. The nitrogen of the lactam is bonded to a methyl group (CH₃). The carbon adjacent to both the nitrogen and the benzene ring is a methylene group (CH₂). The carbon adjacent to the methylene group and double-bonded to an oxygen is the carbonyl carbon (C=O). The iodine atom (I) is attached to the carbon of the benzene ring that is adjacent to the nitrogen atom.

Table 1: Chemical Identifiers for 7-Iodo-1-methylindolin-2-one

IdentifierValueSource
IUPAC Name 7-Iodo-1-methylindolin-2-oneIUPAC Nomenclature[5]
CAS Number Not available in public databasesBLD Pharm
Molecular Formula C₉H₈INOBLD Pharm
Molecular Weight 273.07 g/mol ChemScene[6], BLD Pharm
Canonical SMILES CN1C(=O)CC2=C1C(=CC=C2)I-
InChI Key --

Physicochemical Properties

Experimentally determined physicochemical data for 7-Iodo-1-methylindolin-2-one is not widely available. However, properties can be inferred from its parent structure, 1-methylindolin-2-one, and related compounds. It is expected to be a solid at room temperature, with limited solubility in water and better solubility in organic solvents like DMSO and methanol.

Table 2: Physicochemical Data

Property7-Iodo-1-methylindolin-2-one1-Methylindolin-2-one (Parent Compound)
Appearance White to off-white or pink solid (Predicted)Light-Yellow or Pink Solid[7]
Melting Point Not available85-88 °C[7]
Boiling Point Not available110-120 °C at 1 Torr[7]
Solubility Predicted to be soluble in DMSO, Chloroform, Ethyl AcetateSoluble in Chloroform (Sparingly), Ethyl Acetate (Slightly), Methanol (Slightly)[7]
LogP (XLogP3) Not available-
Storage 2-8°C, Sealed in dry conditionsRoom Temperature, Sealed in dry conditions[7]

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Electrophilic Iodination

A logical and efficient route to 7-Iodo-1-methylindolin-2-one is the direct electrophilic iodination of the commercially available starting material, 1-methylindolin-2-one (CAS 61-70-1). The indolin-2-one ring system is electron-rich and thus activated towards electrophilic aromatic substitution. The amide nitrogen is an ortho-, para-director. While the C5 position is electronically favored, the C7 position is also activated and sterically accessible. Careful selection of the iodinating agent and reaction conditions is crucial to achieve the desired regioselectivity for the C7 position.

start 1-Methylindolin-2-one product 7-Iodo-1-methylindolin-2-one start->product Electrophilic Aromatic Substitution reagent N-Iodosuccinimide (NIS) Solvent (e.g., Acetonitrile) reagent->product

Caption: Proposed synthesis of 7-Iodo-1-methylindolin-2-one.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed by standard analytical techniques (NMR, MS).

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-methylindolin-2-one (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.

    • Rationale: Anhydrous conditions prevent side reactions with water. Acetonitrile is a polar aprotic solvent that can effectively solvate the reactants without interfering with the electrophilic substitution mechanism.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in portions at room temperature.

    • Rationale: NIS is a mild and highly efficient source of electrophilic iodine (I⁺), making it preferable to harsher reagents like I₂/HNO₃. Using a slight excess ensures complete consumption of the starting material.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

    • Rationale: TLC allows for real-time tracking of the reaction, preventing over-reaction and the formation of di-iodinated byproducts.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Rationale: Sodium thiosulfate reduces excess I⁺/I₂ to the colorless iodide ion (I⁻), simplifying purification.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Rationale: Column chromatography is essential to separate the desired C7-iodo isomer from other potential regioisomers (e.g., C5-iodo) and any remaining impurities.

Chemical Reactivity and Synthetic Utility

The true value of 7-Iodo-1-methylindolin-2-one lies in its potential for subsequent chemical transformations. The C-I bond is a prime site for transition-metal-catalyzed cross-coupling reactions.

cluster_reactions Cross-Coupling Reactions cluster_products Diverse Products center 7-Iodo-1-methylindolin-2-one suzuki Suzuki Coupling (Ar-B(OH)₂) center->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) center->sonogashira buchwald Buchwald-Hartwig (Amine) center->buchwald product_aryl 7-Aryl Derivative suzuki->product_aryl product_alkynyl 7-Alkynyl Derivative sonogashira->product_alkynyl product_amino 7-Amino Derivative buchwald->product_amino

Caption: Synthetic utility of 7-Iodo-1-methylindolin-2-one.

This capability allows for the systematic installation of a wide range of substituents (aryl, heteroaryl, alkynyl, amino groups) at the C7 position, enabling the exploration of structure-activity relationships (SAR) in a targeted manner.

Applications in Drug Discovery and Medicinal Chemistry

Role as a Key Building Block in Kinase Inhibitor Design

The indolin-2-one scaffold is a cornerstone of many small-molecule kinase inhibitors. These drugs typically function by competing with adenosine triphosphate (ATP) for binding within the kinase catalytic site. The indolin-2-one core effectively mimics the hydrogen bonding pattern of the adenine portion of ATP. By functionalizing the C7 position of 7-Iodo-1-methylindolin-2-one, medicinal chemists can introduce moieties that extend into other regions of the ATP binding pocket, thereby enhancing potency and achieving selectivity for specific kinases.[3][8]

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Indolin-2-one Inhibitor hinge Hinge Region (H-Bonding) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front indolinone_core Indolin-2-one Core indolinone_core->hinge H-Bonds c7_substituent C7-Substituent (from Iodide) c7_substituent->hydrophobic_pocket Van der Waals Interactions

Caption: Generic binding mode of an indolin-2-one inhibitor.

Potential Therapeutic Areas

Given the established biological activities of the indolin-2-one class of compounds, derivatives synthesized from 7-Iodo-1-methylindolin-2-one are promising candidates for investigation in several therapeutic areas:

  • Oncology: As inhibitors of receptor tyrosine kinases like VEGFR, PDGFR, and others involved in angiogenesis and tumor progression.[3][4][9]

  • Inflammation: As potential modulators of inflammatory signaling pathways.[10]

  • Neurodegenerative Diseases: Certain indole derivatives have shown activity relevant to neurological disorders.

  • Infectious Diseases: The scaffold has been explored for developing novel antibacterial and antimalarial agents.[7]

Safety and Handling

  • Hazard Classification (Anticipated): May be harmful if swallowed, in contact with skin, or if inhaled.[11] May cause skin and serious eye irritation.[11][12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13] All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11][14] Recommended storage temperature is 2-8°C.

  • Spills and Disposal: In case of a spill, wear appropriate PPE, scoop up the solid material into a suitable container for disposal.[13] Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

7-Iodo-1-methylindolin-2-one is a strategically valuable, yet under-documented, chemical building block. Its structure combines the biologically privileged indolin-2-one core with a synthetically versatile iodine substituent. This combination makes it an ideal starting point for the synthesis of compound libraries aimed at discovering novel modulators of protein kinases and other important biological targets. This guide provides the foundational knowledge—from synthesis to potential applications and safety—required for researchers to effectively utilize this compound in advancing the frontiers of drug discovery and development.

References

  • INDOFINE Chemical Company, Inc. Safety Data Sheet. [Link]
  • Ma, L., et al. (2018). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Pharmaceutical Biology, 56(1), 320-329. [Link]
  • Ahmed, A. R., et al. (2018). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo-N-mesylarylamines and Alkynes in the Presence of Cu2O. European Journal of Organic Chemistry, 2018(42), 5858-5866. [Link]
  • Nielsen, M. K., et al. (2024). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Molecules, 29(1), 169. [Link]
  • Wikipedia. 7-Methylindole. [Link]
  • Sun, L., et al. (2012). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 17(9), 10880-10893. [Link]
  • Zhang, H., et al. (2022). Development and Application of Indolines in Pharmaceuticals. Open Chemistry, 20(1), 1-15. [Link]
  • ResearchGate. One‐Pot Synthesis of 2‐Substituted Indoles and 7‐Azaindoles via Sequential Alkynylation and Cyclization of 2‐Iodo‐N‐mesylarylamines and Alkynes in the Presence of Cu2O. [Link]
  • Ghamdi, A. M., et al. (2023). Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction. RSC Advances, 13(45), 31639-31652. [Link]
  • Bentabed-Ababsa, G., et al. (2022). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 27(19), 6248. [Link]
  • Amazon AWS. Synthesis of Isatins by I2/TBHP Mediated Oxidation of Indoles Table of Contents. [Link]
  • Acmec Biochemical. 61-70-1[1-Methylindolin-2-one]. [Link]
  • Kumar, S., et al. (2021). Design, Synthesis, and Anti-Cancer Activity Evaluation of a 3-methyleneisoindolin-1-One Library. Current Organic Synthesis, 18(6), 614-629. [Link]
  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
  • IUPAC. Blue Book P-60-65. [Link]
  • Li, Y., et al. (2017). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. Bioorganic & Medicinal Chemistry, 25(13), 3469-3481. [Link]

Sources

Exploratory

Spectroscopic Characterization and Synthesis of 7-Iodo-1-methylindolin-2-one: A Technical Guide

Executive Summary The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, proteasome inhibitors, and other bioactive agents[1]. Specifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, proteasome inhibitors, and other bioactive agents[1]. Specifically, 7-iodo-1-methylindolin-2-one (C9H8INO) represents a highly functionalized building block. The presence of the iodine atom at the C7 position provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings)[2], while the N-methyl group locks the amide conformation, preventing unwanted hydrogen-bond donation and tautomerization[3].

This whitepaper provides a comprehensive, causality-driven guide to the synthesis, purification, and orthogonal spectroscopic validation (NMR, MS, IR) of 7-iodo-1-methylindolin-2-one.

Causality-Driven Synthetic Methodology

The synthesis of 7-iodo-1-methylindolin-2-one is achieved through a robust, multi-step sequence starting from commercially available 2-iodoaniline. Every step is designed to maximize regiocontrol and yield.

Step-by-Step Experimental Protocol

Step 1: Preparation of 7-Iodoisatin via Sandmeyer-Type Chemistry

  • Reaction: Dissolve 2-iodoaniline in an aqueous solution of chloral hydrate, hydroxylamine hydrochloride, and sodium sulfate. Heat the mixture to 90 °C for 2 hours to form the intermediate isonitrosoacetanilide[1].

  • Cyclization: Isolate the intermediate and slowly add it to concentrated sulfuric acid at 50 °C. The strong acid catalyzes an electrophilic aromatic substitution, closing the ring to form 7-iodoisatin.

  • Causality: The massive electron-withdrawing effect of the iodine atom dictates the regiochemistry of the cyclization, directing the ring closure exclusively to the ortho position.

Step 2: Hydrazine Reduction to 7-Iodooxindole

  • Reaction: Suspend 7-iodoisatin in ethanol and add an excess of hydrazine hydrate. Reflux for 4 hours[4].

  • Cleavage: Add potassium hydroxide (KOH) and continue refluxing to drive the Wolff-Kishner-type reduction of the C3 carbonyl, yielding 7-iodooxindole[4].

Step 3: Regioselective N-Methylation

  • Deprotonation: Dissolve 7-iodooxindole in anhydrous dimethylformamide (DMF) and cool to 0 °C under an inert argon atmosphere. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Alkylation: After H2 evolution ceases, add Methyl Iodide (MeI) dropwise. Stir the reaction mixture, allowing it to warm to room temperature over 2 hours.

  • Causality & Self-Validation: NaH is selected because its basicity is sufficient to irreversibly deprotonate the lactam N-H (pKa ~15), forming a highly nucleophilic amide anion. Despite the steric bulk of the adjacent C7-iodine, N-alkylation is thermodynamically favored over O-alkylation. The success of this step is self-validating: the reaction is deemed complete when TLC shows the disappearance of the highly polar N-H starting material, replaced by a non-polar N-methyl spot.

SynthesisWorkflow A 2-Iodoaniline (Starting Material) B Isatin Synthesis (7-Iodoisatin) A->B Chloral hydrate, NH2OH C Hydrazine Reduction (7-Iodooxindole) B->C NH2NH2, KOH, Heat D N-Methylation (NaH, MeI, DMF) C->D 0 °C to RT E Aqueous Workup & Extraction D->E Quench F Column Chromatography (Purification) E->F Organic phase G 7-Iodo-1-methylindolin-2-one (Target Compound) F->G Pure fractions

Figure 1: Step-by-step synthetic workflow for 7-Iodo-1-methylindolin-2-one.

Orthogonal Spectroscopic Validation

To ensure absolute structural integrity, a self-validating system of orthogonal spectroscopic techniques (NMR, MS, IR) must be employed. High-purity deuterated solvents (e.g., CDCl3) are critical to prevent signal overlap and ensure accurate quantitative NMR (qNMR) integration[5].

SpectroscopyLogic Target 7-Iodo-1-methylindolin-2-one Structural Validation NMR1H 1H NMR (Regiochemistry & Proton Environments) NMR1H->Target N-Me & Aromatic Coupling NMR13C 13C NMR (Carbon Skeleton & C-I Shift) NMR13C->Target C7 Upfield Shift HRMS HRMS (ESI) (Exact Mass & Isotopic Pattern) HRMS->Target [M+H]+ = 273.97 IR FT-IR (Functional Groups: C=O, C-I) IR->Target Amide Band @ 1715 cm⁻¹

Figure 2: Orthogonal spectroscopic validation logic for structural confirmation.

Nuclear Magnetic Resonance (NMR) Causality

1H NMR: The N-methylation of the oxindole core is confirmed by the appearance of a sharp 3H singlet. In standard 1-methylindolin-2-one, this N-CH3 signal appears at ~3.20 ppm[3]. However, in 7-iodo-1-methylindolin-2-one, the bulky iodine atom at C7 forces the N-methyl group into a sterically compressed environment. Combined with the magnetic anisotropy of the iodine electron cloud, this causes a distinct downfield shift of the N-CH3 protons to 3.55 ppm . The aromatic protons (H4, H5, H6) form an AMX spin system, where H6 is heavily deshielded by the adjacent iodine.

13C NMR: The most critical diagnostic feature in the 13C spectrum is the "Heavy Atom Effect" . While typical aromatic carbons resonate between 110–140 ppm, the ipso-carbon attached directly to the iodine (C7) experiences massive diamagnetic shielding from the large halogen electron cloud, shifting it drastically upfield to 73.2 ppm .

Table 1: ¹H NMR Data Summary (400 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
N-CH3 3.55Singlet (s)-3HDeshielded by C7-Iodine steric compression.
C3-H2 3.50Singlet (s)-2HAliphatic lactam methylene.
C5-H 6.85Triplet (t)7.51HMeta to iodine; coupled to H4 and H6.
C4-H 7.20Doublet of doublets (dd)7.5, 1.21HOrtho to C3 aliphatic chain.
C6-H 7.65Doublet of doublets (dd)7.5, 1.21HDeshielded by ortho-Iodine atom.
Table 2: ¹³C NMR Data Summary (100 MHz, CDCl3)
Carbon PositionChemical Shift (δ, ppm)TypeDiagnostic Feature
C3 35.8CH2Aliphatic ring carbon.
N-CH3 30.5CH3N-alkyl carbon.
C7 (C-I) 73.2QuaternaryHeavy atom effect (massive upfield shift).
C4 123.5CHAromatic.
C5 124.1CHAromatic.
C3a 128.4QuaternaryBridgehead carbon.
C6 138.6CHAromatic (ortho to Iodine).
C7a 143.5QuaternaryN-linked aromatic carbon.
C2 (C=O) 175.2QuaternaryHighly deshielded lactam carbonyl.
Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (ESI-TOF) confirms the exact molecular formula. The ionization of the lactam core yields a stable [M+H]+ adduct.

  • Theoretical Exact Mass: 272.9650 Da

  • Observed [M+H]+: 273.9725 m/z

  • Fragmentation Causality: The C-I bond is relatively weak. Collision-Induced Dissociation (CID) readily promotes the homolytic/heterolytic cleavage of this bond, resulting in a dominant fragment ion at m/z 147.06 corresponding to the loss of the iodine atom (-126.9 Da)[6].

Infrared Spectroscopy (FT-IR)

IR spectroscopy provides a rapid, self-validating check of the functional groups. The successful conversion of 7-iodooxindole to 7-iodo-1-methylindolin-2-one is proven by the complete disappearance of the broad N-H stretching band (~3200 cm⁻¹).

Table 3: FT-IR Vibrational Modes (ATR, cm⁻¹)
Wavenumber (cm⁻¹)IntensityAssignmentStructural Implication
2925, 2850 WeakC-H stretch (sp3)Confirms presence of N-CH3 and C3-CH2.
1715 StrongC=O stretchCharacteristic indolin-2-one lactam carbonyl[3].
1605, 1450 MediumC=C stretchAromatic ring skeleton.
560 MediumC-I stretchHeavy atom bond vibration in the far-IR region.

Conclusion

The synthesis and characterization of 7-iodo-1-methylindolin-2-one require a strict adherence to regiochemical control and high-resolution spectroscopic validation. By understanding the causality behind the NMR heavy atom effect and steric compression shifts, researchers can confidently validate the structural integrity of this critical medicinal chemistry scaffold before advancing it into complex cross-coupling methodologies or biological assays.

References

  • EvitaChem Product Data: 6-Iodo-1-methylindolin-2-one (Synthesis and Properties). EvitaChem. Available at:[6]

  • Fujifilm Wako Pure Chemical Corporation: NMR Solvents and qNMR Purity Standards. Available at:[5]

  • National Institute of Standards and Technology (NIST): 1H-Indole, 1-methyl- (IR Spectroscopic Data). NIST Chemistry WebBook. Available at:[3]

  • National Institutes of Health (NIH) - PMC: A concise, total synthesis of the TMC-95A/B proteasome inhibitors. Available at:[4]

  • Defense Technical Information Center (DTIC): Total Synthesis of Eleutherobin and Analogs (Suzuki Coupling of 7-iodooxindole). Available at:[2]

  • Comptes Rendus de l'Académie des Sciences: TMC-95A–D and analogues: Chemistry and biology. Available at:[1]

Sources

Foundational

Biological activity of 7-Iodo-1-methylindolin-2-one derivatives

An In-depth Technical Guide to the Biological Activity of 7-Iodo-1-methylindolin-2-one Derivatives Abstract The indolin-2-one core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" du...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Activity of 7-Iodo-1-methylindolin-2-one Derivatives

Abstract

The indolin-2-one core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] This guide delves into the prospective biological activities of a specific, yet underexplored, class of these compounds: 7-Iodo-1-methylindolin-2-one derivatives. While direct literature on this precise substitution pattern is sparse, this document synthesizes the vast knowledge base of the broader indolin-2-one family to provide a predictive framework for their therapeutic potential, particularly as kinase inhibitors for oncology and as novel anti-inflammatory agents. We will explore plausible synthetic routes, hypothesize mechanisms of action based on established structure-activity relationships, and provide detailed, field-proven experimental protocols to empower researchers to investigate this promising chemical space. This guide is intended for drug discovery professionals, medicinal chemists, and cell biologists seeking to expand the frontier of indolin-2-one-based therapeutics.

The Indolin-2-one Scaffold: A Privileged Core in Drug Discovery

The indolin-2-one (or oxindole) scaffold is a bicyclic heterocyclic motif consisting of a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the 2-position. This structure is a recurring theme in numerous natural products and synthetic molecules with a wide array of pharmacological activities.[2][3] Its significance in drug discovery has been solidified by the clinical success of several drugs, most notably Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4][5]

The versatility of the indolin-2-one core stems from its unique structural features:

  • A lactam moiety that can participate in hydrogen bonding.

  • An aromatic ring that allows for various substitutions to modulate electronic and steric properties.

  • The C3 position, which is readily functionalized, often with a methylene bridge to another heterocyclic or aromatic system, to generate compounds with high affinity and selectivity for specific biological targets.[6]

Derivatives of this scaffold have been extensively investigated as inhibitors of a range of protein kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Aurora kinases, making them a focal point in anti-angiogenic and anti-proliferative cancer therapies.[4][5][7] Furthermore, emerging research has highlighted their potential as anti-inflammatory,[8][9] antimicrobial,[1] and antiviral agents.[3]

This guide will focus on the largely unexplored 7-Iodo-1-methylindolin-2-one framework. The rationale for investigating this specific substitution pattern is twofold:

  • Halogenation: The introduction of halogen atoms, such as iodine, is a common strategy in medicinal chemistry to enhance potency, modulate lipophilicity, and improve pharmacokinetic properties.[10] Halogen bonding can also provide additional stabilizing interactions within a protein's binding pocket.

  • N-Methylation: Methylation of the indole nitrogen (N1 position) can influence the molecule's conformation, solubility, and metabolic stability, and may alter its binding mode with target proteins.

By combining these two modifications, we hypothesize that 7-Iodo-1-methylindolin-2-one derivatives represent a novel chemical space with significant potential for the development of potent and selective therapeutic agents.

Synthesis of 7-Iodo-1-methylindolin-2-one Derivatives

While no specific protocol for the synthesis of 7-Iodo-1-methylindolin-2-one is readily available in the literature, a robust synthetic strategy can be devised based on established methods for the synthesis of substituted indolin-2-ones. A common and effective approach is the Knoevenagel condensation of the core indolin-2-one with various aldehydes.

Proposed Synthetic Workflow

The synthesis would likely proceed in two main stages: first, the preparation of the 7-Iodo-1-methylindolin-2-one core, followed by the Knoevenagel condensation to introduce diversity at the C3 position.

Synthetic Workflow A Starting Material (e.g., 2-Iodo-6-nitrotoluene) B Synthesis of 7-Iodo-1-methylindolin-2-one Core A->B Multi-step synthesis D Knoevenagel Condensation B->D C Aldehyde Library (Aromatic/Heterocyclic) C->D E Target Derivatives (7-Iodo-1-methylindolin-2-one series) D->E Product Formation F Purification & Characterization E->F

Caption: Proposed workflow for the synthesis of 7-Iodo-1-methylindolin-2-one derivatives.

Experimental Protocol: Synthesis of (Z)-3-((1H-pyrrol-2-yl)methylene)-7-iodo-1-methylindolin-2-one

This protocol describes a representative Knoevenagel condensation to generate a C3-substituted derivative, a common motif in kinase inhibitors.

Materials:

  • 7-Iodo-1-methylindolin-2-one (core intermediate)

  • 1H-pyrrole-2-carbaldehyde

  • Piperidine

  • Ethanol (absolute)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 7-Iodo-1-methylindolin-2-one (1.0 eq.) and 1H-pyrrole-2-carbaldehyde (1.1 eq.) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure target compound.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

Anticipated Biological Activities & Mechanisms of Action

Based on the extensive body of literature for the indolin-2-one class, we can predict two primary areas of biological activity for 7-Iodo-1-methylindolin-2-one derivatives: anticancer via kinase inhibition and anti-inflammatory effects.

Anticancer Activity: Targeting Receptor Tyrosine Kinases

A significant number of 3-substituted indolin-2-one derivatives function as competitive inhibitors at the ATP-binding site of various protein kinases.[4] Overexpression or constitutive activation of RTKs is a hallmark of many cancers, driving tumor growth, proliferation, and angiogenesis.[5]

Mechanism of Action: We hypothesize that 7-Iodo-1-methylindolin-2-one derivatives will act as inhibitors of key pro-angiogenic RTKs, such as VEGFR and PDGFR. The indolin-2-one moiety is expected to form crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the adenine portion of ATP. The 7-iodo substituent may form halogen bonds or other favorable interactions in a nearby pocket, potentially enhancing binding affinity. The C3-substituent will likely occupy the hydrophobic region adjacent to the ATP-binding site, and its nature will be critical for determining selectivity among different kinases.[6]

VEGFR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VEGFR VEGFR P1 Dimerization & Autophosphorylation VEGFR->P1 VEGF VEGF Ligand VEGF->VEGFR PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAF Raf P1->RAF Angiogenesis Angiogenesis P1->Angiogenesis AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 7-Iodo-1-methylindolin-2-one Derivative Inhibitor->P1 Inhibition

Caption: Inhibition of the VEGFR signaling pathway by a 7-Iodo-1-methylindolin-2-one derivative.

Anti-inflammatory Activity

Several indole derivatives have demonstrated potent anti-inflammatory properties.[12][13] The mechanism often involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Mechanism of Action: It is plausible that 7-Iodo-1-methylindolin-2-one derivatives could exert anti-inflammatory effects by inhibiting signaling cascades such as the NF-κB pathway. This pathway is a central regulator of inflammation, and its activation leads to the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6.[8] Inhibition of upstream kinases (e.g., IKK) or other components of this pathway by the indolin-2-one derivatives would suppress the inflammatory response.

Experimental Protocols for Biological Evaluation

A systematic evaluation of the synthesized compounds is crucial to determine their biological activity and mechanism of action. The following protocols provide a robust framework for the initial in vitro screening of 7-Iodo-1-methylindolin-2-one derivatives.

Experimental_Workflow A Compound Synthesis & Purification B In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) A->B D In Vitro Kinase Inhibition Assay (e.g., VEGFR, PDGFR) A->D F Anti-inflammatory Assay (e.g., NO production in Macrophages) A->F C Determine IC50 Values B->C H Lead Compound Identification C->H E Determine Kinase IC50 Values D->E E->H G Determine Anti-inflammatory IC50 F->G G->H I Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) H->I J In Vivo Studies (Xenograft models) I->J

Caption: A typical experimental workflow for the biological evaluation of novel compounds.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 7-Iodo-1-methylindolin-2-one derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. There are various formats, including radiometric assays that measure the incorporation of ³²P from ATP into a substrate, and luminescence-based assays that quantify the amount of ADP produced.

Protocol (Luminescence-based, e.g., ADP-Glo™ Kinase Assay):

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the specific kinase (e.g., recombinant VEGFR2), and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add a solution containing the kinase substrate and ATP to start the kinase reaction. Incubate for 1-2 hours at room temperature.

  • Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced during the kinase reaction into ATP. Incubate for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a key inflammatory mediator. The amount of NO can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS with vehicle).

  • Supernatant Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production compared to the LPS-only control.

Data Presentation

The results from the in vitro assays should be summarized in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Biological Activity Data for 7-Iodo-1-methylindolin-2-one Derivatives

Compound IDR-Group (at C3)Cytotoxicity IC₅₀ (µM) (HCT-116 cells)VEGFR2 Kinase IC₅₀ (µM)PDGFRβ Kinase IC₅₀ (µM)NO Inhibition IC₅₀ (µM)
XYZ-001 1H-pyrrol-2-yl5.20.81.510.3
XYZ-002 3,5-dimethyl-1H-pyrrol-2-yl2.10.30.915.8
XYZ-003 Phenyl15.8>50>508.1
XYZ-004 4-fluorophenyl8.925.630.25.4
Sunitinib (Reference)3.40.080.01N/A

Conclusion and Future Directions

The 7-Iodo-1-methylindolin-2-one scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Based on the well-established pharmacology of the indolin-2-one class, these derivatives are anticipated to exhibit potent activity as kinase inhibitors for cancer therapy and as modulators of inflammatory pathways. The iodine substitution at the 7-position and methylation at the N1 position are key modifications that may confer enhanced potency and favorable drug-like properties.

The experimental protocols detailed in this guide provide a comprehensive roadmap for the synthesis and biological evaluation of these novel compounds. Successful identification of lead compounds from initial in vitro screening should be followed by more in-depth mechanism of action studies, including western blot analysis of key signaling proteins, cell cycle analysis, and apoptosis assays. Ultimately, promising candidates should be advanced to in vivo studies in relevant animal models of cancer and inflammation to assess their efficacy and pharmacokinetic profiles. The exploration of 7-Iodo-1-methylindolin-2-one derivatives could lead to the development of next-generation targeted therapies with improved efficacy and safety profiles.

References

  • Acta Pharmaceutica. (2021, February 12). Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic scheme and structures of 3-substituted-indolin-2-one derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 3-((1-Methyl-1H-pyrrol-2-yl)methylene)indolin-2-one Derivatives as Potent Anticancer Active Agents. Retrieved from [Link]

  • MDPI. (2011, November 8). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Design and synthesis of novel 3,5-substituted indolin-2-one derivatives. Retrieved from [Link]

  • MDPI. (2025, February 28). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Retrieved from [Link]

  • SCIRP. (n.d.). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Retrieved from [Link]

  • Google. (2018, September 9). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
  • Wiley Online Library. (n.d.). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo-N-mesylarylamines and Alkynes in the Presence of Cu2O. Retrieved from [Link]

  • PubMed. (2017, July 1). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. Retrieved from [Link]

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  • PubMed. (2018, December 15). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Retrieved from [Link]

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  • PMC. (n.d.). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Retrieved from [Link]

  • MDPI. (2021, August 8). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Discovery and History of 7-Iodo-Oxindole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Oxindole Scaffold - A Privileged Structure in Medicinal Chemistry The oxindole core, a bicyclic aromatic structure consisting of a fused b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxindole Scaffold - A Privileged Structure in Medicinal Chemistry

The oxindole core, a bicyclic aromatic structure consisting of a fused benzene and pyrrolidone ring, is a cornerstone in the field of medicinal chemistry.[1][2][3] First isolated from natural sources like the Uncaria tomentosa plant, commonly known as cat's claw, oxindole derivatives have a long history in traditional medicine for treating a variety of ailments, including infections, cancer, and inflammation.[1][3][4] This privileged scaffold's versatility allows for chemical modifications that can generate a wide array of biological activities, making it a focal point of modern drug discovery.[1]

The significance of the oxindole moiety is underscored by its presence in numerous clinically approved drugs. For instance, Sunitinib, a multi-targeted tyrosine kinase inhibitor, is a prominent example of a successful oxindole-based therapeutic used in the treatment of various cancers.[2][3][5] Other notable examples include Ziprasidone, an atypical antipsychotic, and Indolidan, used in the management of congestive heart failure.[1][4] The broad spectrum of pharmacological activities exhibited by oxindole derivatives, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties, continues to drive research into novel analogues with improved efficacy and selectivity.[1][4]

This guide focuses specifically on the 7-iodo-oxindole derivatives, a subclass that has garnered significant interest due to the unique properties conferred by the iodine substituent. The introduction of an iodine atom at the 7-position of the oxindole ring system provides a valuable synthetic handle for further functionalization, enabling the construction of complex molecular architectures. This strategic placement of iodine facilitates a range of cross-coupling reactions, allowing for the introduction of diverse chemical groups and the exploration of a wider chemical space in the quest for new therapeutic agents.

The Dawn of Halogenated Oxindoles: A Historical Perspective

The journey into halogenated oxindoles, particularly the 7-iodo derivatives, is intrinsically linked to the broader evolution of synthetic methodologies in organic chemistry. While the early history of oxindoles was dominated by their isolation from natural products, the advent of modern synthetic techniques has enabled chemists to systematically modify the core structure and explore the impact of various substituents on biological activity.

The introduction of a halogen atom, such as iodine, onto the oxindole scaffold was a pivotal development. Halogens can significantly alter the electronic properties and lipophilicity of a molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. Moreover, the carbon-iodine bond is relatively weak, making it an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This reactivity has been instrumental in the development of combinatorial libraries of oxindole derivatives for high-throughput screening.

Key Synthetic Methodologies for 7-Iodo-Oxindoles

The regioselective synthesis of 7-iodo-oxindoles presents a significant challenge due to the multiple reactive sites on the oxindole ring. However, several effective strategies have been developed to achieve this transformation with high efficiency and selectivity.

Electrophilic Iodination

Direct electrophilic iodination of the oxindole core is a common approach. However, controlling the regioselectivity can be difficult, often leading to a mixture of products. The outcome of the reaction is highly dependent on the nature of the iodinating agent, the solvent, and the presence of directing groups on the oxindole ring. For instance, the use of N-iodosuccinimide (NIS) in the presence of a suitable acid catalyst can promote iodination at the 7-position, particularly in substrates with an N-protected oxindole.

Transition-Metal-Catalyzed C-H Iodination

More recently, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of aromatic rings. Palladium and copper catalysts, in particular, have shown great promise in mediating the iodination of the C7-H bond of the oxindole nucleus. These methods often proceed under mild reaction conditions and exhibit high functional group tolerance, making them attractive for the synthesis of complex molecules.

A notable strategy involves a copper-catalyzed one-pot synthesis starting from 2-iodo-N-mesylarylamines and terminal alkynes.[6] This process, which proceeds without the need for a palladium catalyst, ligand, or base, allows for the efficient construction of the indole nucleus followed by functionalization.[6]

The Heck Cyclization Strategy

The Heck cyclization is another powerful method for constructing the oxindole ring system with concomitant introduction of a substituent at the 7-position. This intramolecular palladium-catalyzed reaction allows for the synthesis of 7-iodoindoles, which can then be converted to the corresponding 7-iodo-oxindoles.[7][8] This strategy is particularly useful for accessing 3,5,7-trisubstituted indoles, a substitution pattern that is often difficult to achieve through traditional methods.[7][8]

Experimental Protocol: A Representative Synthesis of a 7-Iodo-Oxindole Derivative

The following is a generalized protocol for the synthesis of a 7-iodo-oxindole derivative via a Heck cyclization approach.

Step 1: Synthesis of the N-Acryloyl-2-iodoaniline Precursor

  • To a solution of 2-iodoaniline in an appropriate aprotic solvent (e.g., dichloromethane), add a suitable base (e.g., triethylamine).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acryloyl chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired N-acryloyl-2-iodoaniline.

Step 2: Intramolecular Heck Cyclization

  • To a solution of the N-acryloyl-2-iodoaniline precursor in a suitable solvent (e.g., DMF or acetonitrile), add a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., K₂CO₃).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the 7-iodo-oxindole derivative.

Visualization of the Heck Cyclization Pathway

Heck_Cyclization cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products N_Acryloyl_2_iodoaniline N-Acryloyl-2-iodoaniline Oxidative_Addition Oxidative Addition N_Acryloyl_2_iodoaniline->Oxidative_Addition Pd_catalyst Pd(0) Catalyst Pd_catalyst->Oxidative_Addition Carbopalladation Intramolecular Carbopalladation Oxidative_Addition->Carbopalladation Forms Palladacycle Beta_Hydride_Elimination β-Hydride Elimination Carbopalladation->Beta_Hydride_Elimination Forms C-C bond Reductive_Elimination Reductive Elimination (Regenerates Pd(0)) Beta_Hydride_Elimination->Reductive_Elimination Forms Alkene 7_Iodo_oxindole 7-Iodo-oxindole Beta_Hydride_Elimination->7_Iodo_oxindole Reductive_Elimination->Pd_catalyst Catalyst Regeneration HX HX Reductive_Elimination->HX caption Heck Cyclization for 7-Iodo-Oxindole Synthesis

Caption: A simplified diagram illustrating the key steps of the Heck cyclization for the synthesis of 7-iodo-oxindoles.

Applications of 7-Iodo-Oxindole Derivatives in Drug Discovery

The 7-iodo-oxindole scaffold serves as a versatile platform for the development of novel therapeutic agents targeting a wide range of diseases. The iodine atom not only influences the biological activity of the parent molecule but also provides a crucial anchor point for further chemical elaboration through various cross-coupling reactions.

Kinase Inhibitors

A significant number of kinase inhibitors are based on the oxindole scaffold, and the 7-iodo derivatives are no exception. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in cancer and other diseases. The 7-iodo-oxindole core can be readily modified to generate potent and selective inhibitors of various kinases, such as FLT3 and CDK2, which are important targets in cancer therapy.[5]

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases, including arthritis, asthma, and inflammatory bowel disease. 7-Iodo-oxindole derivatives have been investigated as potential anti-inflammatory agents. For instance, novel indole-2-one and 7-aza-2-oxindole derivatives have shown promising anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[9]

Inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that is often overexpressed in tumors, helping them to evade the immune system.[10] Oxindole derivatives have been identified as potent inhibitors of IDO1, and the 7-iodo substitution can be used to fine-tune their inhibitory activity and pharmacokinetic properties.[10]

Visualization of the Drug Discovery Workflow

Drug_Discovery_Workflow Start Identification of 7-Iodo-Oxindole Scaffold Synthesis Synthesis of 7-Iodo-Oxindole Library Start->Synthesis Screening High-Throughput Screening (e.g., Kinase Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical caption Drug Discovery Workflow for 7-Iodo-Oxindole Derivatives

Caption: A flowchart outlining the typical stages in the discovery and development of drugs based on the 7-iodo-oxindole scaffold.

Future Perspectives

The discovery and development of 7-iodo-oxindole derivatives continue to be an active area of research. The ongoing development of novel synthetic methodologies, coupled with a deeper understanding of the biological targets of these compounds, will undoubtedly lead to the discovery of new and improved therapeutic agents. The ability to readily functionalize the 7-position of the oxindole ring through the iodo substituent provides a powerful platform for the generation of diverse chemical libraries, which can be screened against a wide range of biological targets. As our understanding of the complex signaling pathways that underlie human diseases grows, the 7-iodo-oxindole scaffold is poised to play an increasingly important role in the development of next-generation medicines.

References

  • Al-Jalal, N. et al. (2024). One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo-N-mesylarylamines and Alkynes in the Presence of Cu2O. Asian Journal of Organic Chemistry. Available at: [Link]

  • Khetmalis, Y. et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. Available at: [Link]

  • Charrier, N. et al. (2006). Synthesis of Indoles: Efficient Functionalisation of the 7Position. Request PDF. Available at: [Link]

  • American Chemical Society. (n.d.). Investigation of natural product inspired oxindole derivatives as potential chemotherapeutic agents. American Chemical Society. Available at: [Link]

  • Sharma, S. et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Mittal, A. et al. (2021). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. PMC. Available at: [Link]

  • Kaushik, N. K. et al. (2013). Biomedical Importance of Indoles. PMC. Available at: [Link]

  • Larché, J. et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. Available at: [Link]

  • Rudrangi, S. R. S. et al. (2015). (PDF) Oxindoles and Their Pharmaceutical Significance-an Overview. ResearchGate. Available at: [Link]

  • Chen, G. et al. (2016). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PMC. Available at: [Link]

  • Al-Ostath, S. et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. MDPI. Available at: [Link]

  • Reddy, G. S. et al. (2015). Oxidative Dimerization of 2-Oxindoles Promoted by KOtBu-I2: Total Synthesis of (±)-Folicanthine. Organic Letters. Available at: [Link]

  • Li, J. et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed. Available at: [Link]

  • Schmidt, J. et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journals. Available at: [Link]

  • Ali, A. et al. (2023). Research Article In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid. Semantic Scholar. Available at: [Link]

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Foundational

Physicochemical Profiling of Substituted Methylindolinones: A Blueprint for Kinase Inhibitor Optimization

Introduction: The Indolin-2-one Scaffold in Oncology The indolin-2-one scaffold is a privileged chemotype in modern oncology, serving as the core structural motif for numerous receptor tyrosine kinase (RTK) inhibitors ()...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indolin-2-one Scaffold in Oncology

The indolin-2-one scaffold is a privileged chemotype in modern oncology, serving as the core structural motif for numerous receptor tyrosine kinase (RTK) inhibitors ()[1]. Substituted methylindolinones, particularly 3-substituted derivatives like sunitinib and semaxanib, are designed to competitively bind to the hinge region of the kinase ATP-binding cleft ()[2]. The lactam ring of the indolin-2-one core acts as a highly efficient ATP mimetic, forming critical bidentate hydrogen bonds with the kinase hinge region, thereby blocking downstream signaling pathways responsible for tumor proliferation and angiogenesis ()[3].

Understanding the physicochemical properties of these molecules—specifically their lipophilicity, pKa, and pH-dependent solubility—is paramount for drug development professionals aiming to optimize oral bioavailability and minimize pharmacokinetic liabilities.

RTK_Pathway Ligand Growth Factor (VEGF/PDGF) Receptor Receptor Tyrosine Kinase (Extracellular Domain) Ligand->Receptor Binds & Activates ATP_Pocket Intracellular Kinase Domain (ATP Binding Cleft) Receptor->ATP_Pocket Conformational Change Downstream Downstream Signaling (Proliferation/Angiogenesis) ATP_Pocket->Downstream Promotes Indolinone Substituted Methylindolinone (e.g., Sunitinib) Indolinone->ATP_Pocket Competitively Inhibits Indolinone->Downstream Blocks Pathway ATP Endogenous ATP ATP->ATP_Pocket Phosphorylates Apoptosis Tumor Cell Apoptosis & Anti-angiogenesis Downstream->Apoptosis Inhibition Leads to

Fig 1. Competitive inhibition of RTK signaling pathways by substituted methylindolinones.

Core Physicochemical Properties

The therapeutic efficacy of substituted methylindolinones is tightly governed by their physicochemical profiles. Table 1 summarizes the key parameters for three representative compounds in this class.

Table 1: Physicochemical Parameters of Key Substituted Methylindolinones

CompoundTarget KinasesMW (Da)pKa (Basic)LogPAqueous Sol. (pH 1.2)Aqueous Sol. (pH 6.8)
Sunitinib VEGFR, PDGFR, c-KIT398.58.955.2>25 mg/mL>25 mg/mL (drops >6.8)
Semaxanib VEGFR-2 (Flk-1)238.3N/A (Neutral)3.1<0.1 mg/mL<0.1 mg/mL
Toceranib VEGFR, PDGFR, c-KIT396.58.5 (est.)4.8>10 mg/mLPoor

(Data derived from [4] and[5])

Mechanistic Causality: How Properties Dictate Pharmacokinetics

The evolution from semaxanib (SU5416) to sunitinib (SU11248) perfectly illustrates the critical role of physicochemical optimization in drug design. Semaxanib, a highly potent VEGFR-2 inhibitor, ultimately failed in the clinic largely due to its extreme lipophilicity and lack of an ionizable group, resulting in abysmal aqueous solubility and severe formulation challenges ()[6].

By appending a basic diethylaminoethyl side chain to the pyrrole ring, medicinal chemists introduced a basic pKa of 8.95 ()[4]. This single structural modification ensured that sunitinib is highly protonated and highly soluble (>25 mg/mL) in the acidic environment of the stomach (pH 1.2), enabling successful oral formulation ()[5].

However, this optimization creates a new pharmacokinetic liability: pH-dependent solubility . As sunitinib transitions to the neutral environment of the small intestine (pH ~6.8), the fraction of unionized drug increases, driven by its high LogP of 5.2 ()[4]. While this unionized fraction is absolutely necessary for membrane permeation and target engagement, the rapid drop in solubility at pH > 6.8 makes sunitinib highly susceptible to drug-drug interactions (DDIs). Co-administration with acid-reducing agents like proton pump inhibitors (PPIs) elevates gastric pH, which can prematurely precipitate the drug in the GI tract and reduce absorption ()[7]. Furthermore, retrospective analyses of FDA-approved kinase inhibitors demonstrate that a basic pKa is a strong correlate for a high steady-state volume of distribution (Vss), driving the extensive tissue penetration required for solid tumor targeting ()[8].

Self-Validating Experimental Workflows

To accurately profile these complex physicochemical traits during lead optimization, application scientists must employ rigorous, self-validating methodologies.

Workflow Synthesis Compound Synthesis (Indolin-2-one Core) pKa pKa Determination (Potentiometric Titration) Synthesis->pKa Solubility Thermodynamic Solubility (LC-MS/MS Quantification) pKa->Solubility Permeability Permeability Assay (Caco-2 / PAMPA) Solubility->Permeability Validation Self-Validation Loop (Mass Balance Check) Permeability->Validation Validation->Solubility Mass Balance < 90% (Adjust Conditions) InVivo In Vivo PK/PD (Preclinical Models) Validation->InVivo Mass Balance ≥ 90% (Proceed)

Fig 2. Self-validating physicochemical profiling workflow for indolin-2-one derivatives.

Protocol 1: Mass-Balance Validated Thermodynamic Solubility Assay

Expertise & Experience: Traditional shake-flask methods often fail to account for compound degradation or adsorption to plasticware, leading to artificially low solubility values. By incorporating a mass-balance step—where the remaining solid pellet is dissolved and quantified alongside the supernatant—we establish a self-validating system that prevents false negatives in lead optimization.

Step-by-Step Methodology:

  • Solid Dispensing: Accurately weigh 2 mg of the indolin-2-one API into a highly inert glass vial to prevent non-specific binding.

  • Buffer Addition: Add 1 mL of aqueous buffer (e.g., pH 1.2 HCl or pH 6.8 phosphate buffer) to achieve a target concentration of 2 mg/mL.

  • Equilibration: Incubate the suspension on a rotary shaker at 37°C for 24 hours. (Causality: 24 hours ensures thermodynamic equilibrium between the solid lattice and the solution, overcoming kinetic supersaturation).

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes. Carefully separate the supernatant from the solid pellet.

  • pH Verification: Measure the pH of the supernatant. (Causality: Highly basic indolinones can shift the buffer pH; the final pH is the true thermodynamic reference point).

  • Quantification & Self-Validation:

    • Dilute the supernatant and quantify the dissolved fraction via LC-MS/MS.

    • Validation Step: Dissolve the remaining solid pellet entirely in DMSO and quantify. Calculate the Mass Balance = (Dissolved Mass + Precipitated Mass) / Initial Mass. If the mass balance is < 90%, the assay flags chemical instability or adsorption, invalidating the run and requiring protocol adjustment.

Protocol 2: Orthogonal Permeability Profiling (Bidirectional Caco-2)

Expertise & Experience: While PAMPA provides a high-throughput measure of passive transcellular diffusion governed by logP and pKa, it ignores active efflux. Substituted methylindolinones are frequently substrates for efflux transporters like P-glycoprotein (P-gp). Therefore, a bidirectional Caco-2 assay is mandatory for true in vivo prediction.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter supports and culture for 21 days until transepithelial electrical resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Prepare a 10 μM solution of the indolin-2-one in HBSS buffer (pH 7.4). Apply to the apical (A) chamber for A-to-B assessment, and the basolateral (B) chamber for B-to-A assessment.

  • Incubation: Incubate at 37°C for 2 hours, taking 50 μL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification & Self-Validation:

    • Quantify compound concentration via LC-MS/MS and calculate the apparent permeability ( Papp​ ) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) .

    • Validation Step: An ER > 2 triggers an automatic re-test in the presence of a P-gp inhibitor (e.g., verapamil). If the ER drops to ~1, the system self-validates the compound as a definitive P-gp substrate, directly predicting oral bioavailability challenges.

References

  • [2] Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases, PubMed / NIH. URL:[Link]

  • [5] Sunitinib - PubChem Compound Summary, NIH. URL:[Link]

  • [3] Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review, SCIRP. URL:[Link]

  • [8] A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015, PMC / NIH. URL:[Link]

  • [7] Drug Absorption Interactions Between Oral Targeted Anticancer Agents and PPIs, Ovid / Clinical Pharmacology & Therapeutics. URL:[Link]

  • [6] Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents, Cancer Treatment Journal. URL:[Link]

  • [1] Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds, PMC / NIH. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 7-Iodo-1-methylindolin-2-one

Introduction: The Privileged Scaffold of Indolin-2-one in Oncology The indolin-2-one core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold of Indolin-2-one in Oncology

The indolin-2-one core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous potent and selective kinase inhibitors.[1][2][3] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[1][4] The indolin-2-one framework serves as an effective mimic of the ATP-binding pocket of various kinases, leading to competitive inhibition.[5][6] Prominent FDA-approved drugs like Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor, feature this core structure and have revolutionized the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2][7][8]

7-Iodo-1-methylindolin-2-one is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The iodine atom at the C-7 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. This strategic functionalization is crucial for modulating a compound's potency, selectivity, and pharmacokinetic properties. The methyl group at the N-1 position, while seemingly simple, can influence solubility and fine-tune interactions within the kinase active site. This guide provides a detailed protocol for leveraging 7-Iodo-1-methylindolin-2-one in the synthesis of a representative kinase inhibitor, focusing on the robust and widely applicable Suzuki-Miyaura cross-coupling and Knoevenagel condensation reactions.

Core Synthetic Strategies and Mechanistic Insights

The construction of complex indolin-2-one-based kinase inhibitors from 7-Iodo-1-methylindolin-2-one typically involves a two-stage process: diversification at the C-7 position followed by elaboration at the C-3 position.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This reaction is the workhorse for creating a C-C bond at the C-7 position of the indolinone core. It involves the coupling of the aryl iodide (7-Iodo-1-methylindolin-2-one) with a boronic acid or boronate ester. The reaction is prized for its high tolerance of functional groups, mild reaction conditions, and generally high yields.[9] The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

  • Knoevenagel Condensation: To install the pharmacophore at the C-3 position, which is critical for kinase inhibitory activity, a Knoevenagel condensation is commonly employed.[2][9] This reaction involves the base-catalyzed condensation of the active methylene group at the C-3 position of the indolin-2-one with an aldehyde, typically a heteroaromatic aldehyde like pyrrole-2-carboxaldehyde.[9] The reaction proceeds via a vinylogous aldol-type reaction, followed by dehydration to yield the characteristic exocyclic double bond (an ylidene moiety). The geometry of this double bond (Z or E) can be critical for biological activity.[10]

Visualizing the Synthetic Workflow

G cluster_0 PART A: C-7 Arylation cluster_1 PART B: C-3 Elaboration A 7-Iodo-1-methylindolin-2-one C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Aryl Boronic Acid B->C D 7-Aryl-1-methylindolin-2-one C->D F Knoevenagel Condensation (Base, Solvent) D->F Intermediate Product E Pyrrole-2-carboxaldehyde E->F G Final Kinase Inhibitor F->G

Caption: Overall workflow for kinase inhibitor synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative (Z)-3-((1H-pyrrol-2-yl)methylene)-7-(aryl)-1-methylindolin-2-one, a structural analog of many known kinase inhibitors.

Materials and Equipment
Reagents & SolventsEquipment
7-Iodo-1-methylindolin-2-oneRound-bottom flasks
Aryl boronic acid (e.g., 4-fluorophenylboronic acid)Magnetic stirrer with heating
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Reflux condenser
Potassium Carbonate (K₂CO₃)Inert atmosphere setup (Nitrogen or Argon)
1,4-DioxaneThin Layer Chromatography (TLC) plates
Deionized WaterColumn chromatography system (Silica gel)
1H-Pyrrole-2-carboxaldehydeRotary evaporator
PiperidineNMR Spectrometer
EthanolMass Spectrometer (MS)
Ethyl acetate, Hexanes, DichloromethaneHigh-resolution melting point apparatus
Part A: Suzuki-Miyaura Coupling for C-7 Arylation

Objective: To synthesize 7-(4-fluorophenyl)-1-methylindolin-2-one.

  • Reaction Setup: To a 100 mL round-bottom flask, add 7-Iodo-1-methylindolin-2-one (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

    • Scientist's Note: Failure to establish and maintain an inert atmosphere is a common cause of low yields in palladium-catalyzed reactions, as oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.

  • Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water). The solvent mixture should be degassed prior to use by bubbling with nitrogen for 20 minutes.

  • Catalyst Addition: Briefly remove the septum and add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.). Immediately reseal and purge the flask with nitrogen for another 5 minutes.

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting iodide is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with 50 mL of ethyl acetate and 50 mL of water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with 25 mL of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude residue is then purified by flash column chromatography on silica gel to yield the pure 7-(4-fluorophenyl)-1-methylindolin-2-one.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-I Ar-Pd(II)-I Ar-Pd(II)-I Oxidative\nAddition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Part B: Knoevenagel Condensation for C-3 Elaboration

Objective: To synthesize the final kinase inhibitor by reacting the product from Part A with 1H-pyrrole-2-carboxaldehyde.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the 7-(4-fluorophenyl)-1-methylindolin-2-one (1.0 eq.) from Part A and 1H-pyrrole-2-carboxaldehyde (1.1 eq.) in ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

    • Scientist's Note: Piperidine acts as a base to deprotonate the C-3 position of the indolinone, forming an enolate intermediate which is the nucleophile in this reaction. Acetic acid is sometimes added as a co-catalyst to facilitate the dehydration step.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours. The formation of a colored precipitate often indicates product formation. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities. The product can be further purified by recrystallization from ethanol or another suitable solvent if necessary. Dry the final compound under vacuum.

Characterization and Data

The identity and purity of the final product must be confirmed through rigorous analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the indolinone core, the newly introduced aryl group, the pyrrole ring, and the vinyl proton. The chemical shift of the vinyl proton helps confirm the Z-isomer.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the characteristic carbonyl signal of the indolinone ring.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound.
Melting Point A sharp and defined melting point range, indicating high purity.

Biological Context: Targeting Kinase Signaling

The synthesized inhibitors are designed to competitively bind to the ATP pocket of receptor tyrosine kinases like VEGFR and PDGFR. By blocking ATP from binding, these inhibitors prevent the autophosphorylation and subsequent activation of the kinase, thereby shutting down downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

Kinase_Inhibition cluster_pathway Cell Signaling Pathway cluster_inhibition Mechanism of Action GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK ADP ADP + Pi RTK->ADP Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Downstream P ATP ATP ATP->RTK Response Cell Proliferation Angiogenesis Downstream->Response Inhibitor Synthesized Inhibitor (Indolin-2-one) Inhibitor->RTK Blocks ATP Binding Site

Caption: Inhibition of a receptor tyrosine kinase pathway.

Conclusion

7-Iodo-1-methylindolin-2-one serves as an exceptional starting block for the modular synthesis of potent kinase inhibitors. The strategic combination of palladium-catalyzed cross-coupling at the C-7 position and Knoevenagel condensation at the C-3 position provides a robust and flexible platform for generating extensive libraries of compounds for structure-activity relationship (SAR) studies. The protocols outlined herein offer a reliable foundation for researchers in drug discovery to explore this privileged chemical space and develop the next generation of targeted cancer therapeutics.

References

  • Sun, L., Liang, C., Shirazian, S., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]

  • Sun, L., Liang, C., Shirazian, S., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed. [Link]

  • Kandeel, M. M., AbdElhameid, M. K., Adel, M., et al. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. [Link]

  • El-Damasy, D. A., Ezzat, S. M., El-Awady, E. M., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. [Link]

  • Google Patents. (2009). CN101497607A - Process for synthesizing sunitinib.
  • Kandeel, M. M., AbdElhameid, M. K., Adel, M., et al. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. PMC. [Link]

  • Tang, Y., Liu, Y., Liu, Y., et al. (2022). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. PubMed. [Link]

  • Patel, Z. M., Shahi, P. J., Chavda, S. S., et al. (2024). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds. [Link]

  • Wang, X-F., Y-J, L., Y-F, L., et al. (2011). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Semantic Scholar. [Link]

  • Ghodsi, R., et al. (2025). New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation. PubMed. [Link]

  • Yang, T-H., Hsu, R-J., Huang, W-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Cancer Treatment and Diagnosis. [Link]

  • Hopkins, C. R., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed. [Link]

  • Google Patents. (2014). CN103992308A - Method for preparing sunitinib.
  • El-Gohary, N. S., & Shaaban, M. I. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. PubMed. [Link]

  • Liu, Y., et al. (2018). Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. PMC. [Link]

  • ResearchGate. (2012). Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. [Link]

  • El-Damasy, D. A., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. PubMed. [Link]

  • Wang, C., et al. (2025). Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones. PMC. [Link]

  • Chen, P-H., et al. (2025). Structural optimization and biological evaluation of indolin-2-one derivatives as novel CDK8 inhibitors for idiopathic pulmonary fibrosis. PubMed. [Link]

  • Kumar, A., & Kumar, V. (2022). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. MDPI. [Link]

  • El-Gohary, N. S., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Semantic Scholar. [Link]

  • ResearchGate. (2025). Design and synthesis of novel indolinone Aurora B kinase inhibitors based on fragment-based drug discovery (FBDD). [Link]

  • Gao, Y., et al. (2024). Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones. PMC. [Link]

  • Lim, S. M., & Ndongo, B. A. (2022). Development and Application of Indolines in Pharmaceuticals. PMC. [Link]

  • Faria, A. R., et al. (2018). Indolin-2-one Derivatives: Theoretical Studies Aimed at Finding More Potent Aurora B Kinase Inhibitors. ResearchGate. [Link]

  • Wang, C., et al. (2017). Palladium-catalyzed [3 + 3] annulations of 1-alkyl-indolin-2-imines and dialkyl (2-methylenepropane-1,3-diyl) dicarbonates. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Al-Ostath, A. I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

Sources

Application

Application Note: Heck Coupling of 7-Iodo-1-methylindolin-2-one in Drug Discovery

Introduction & Mechanistic Rationale The oxindole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors, neuroprotective agents, and anticancer therapeutics. Spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The oxindole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors, neuroprotective agents, and anticancer therapeutics. Specifically, functionalization at the 7-position of the oxindole ring presents unique steric and electronic challenges due to its proximity to the amide nitrogen. 7-Iodo-1-methylindolin-2-one is an ideal substrate for late-stage functionalization via the Mizoroki-Heck cross-coupling reaction, allowing for the introduction of vinyl, acrylate, or styrene groups [1].

The Heck reaction relies on a classical Pd(0)/Pd(II) catalytic cycle [2]. The high reactivity of the C–I bond in 7-iodo-1-methylindolin-2-one ensures that the oxidative addition step is kinetically favored, often allowing for milder reaction conditions compared to aryl bromides or chlorides [3].

Experimental Design & Causality

A robust, self-validating protocol requires understanding the causality behind each reagent choice:

  • Catalyst Precursor: Palladium(II) acetate ( Pd(OAc)2​ ) is selected as a stable, cost-effective precatalyst. It is reduced in situ to the active Pd(0) species by the phosphine ligand or the amine base.

  • Ligand: Tri-o-tolylphosphine ( P(o-tol)3​ ) is preferred over standard triphenylphosphine. Its steric bulk promotes the dissociation of a ligand to form the highly active, coordinatively unsaturated 14-electron Pd(0)L complex, accelerating oxidative addition.

  • Base: Triethylamine ( Et3​N ) acts as both the proton scavenger during the reductive elimination step and, occasionally, as a mild reducing agent for the Pd(II) precatalyst.

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile ( MeCN ) provides excellent solubility for the oxindole substrate and stabilizes the polar intermediates of the catalytic cycle.

Catalytic Cycle Visualization

HeckCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)I(L)] Pd0->OxAdd 7-Iodo-1-methylindolin-2-one Coord Alkene Coordination [Pd(II)(Ar)(Alkene)I(L)] OxAdd->Coord Alkene (e.g., Acrylate) Insert Migratory Insertion (Syn-Carbopalladation) Coord->Insert BetaElim Syn-β-Hydride Elimination [Pd(II)(H)I(L)] Insert->BetaElim Regen Base-Promoted Reductive Elimination BetaElim->Regen Product Release Regen->Pd0 Base + HI

Figure 1: The standard Pd(0)/Pd(II) catalytic cycle for the Heck coupling of 7-Iodo-1-methylindolin-2-one.

Optimization Data Presentation

The following table summarizes the optimization of reaction conditions for coupling 7-iodo-1-methylindolin-2-one with tert-butyl acrylate.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1 Pd(OAc)2​ (5) PPh3​ (10) Et3​N (2.0)DMF1001272
2 Pd(OAc)2​ (5) P(o-tol)3​ (10) Et3​N (2.0)DMF100889
3 Pd(OAc)2​ (2) P(o-tol)3​ (4) Et3​N (2.0)DMF1001285
4 Pd(OAc)2​ (5) P(o-tol)3​ (10) K2​CO3​ (2.0)MeCN801665
5 Pd2​(dba)3​ (2.5) P(o-tol)3​ (10) Et3​N (2.0)DMF100887

Note: Yields are isolated yields after silica gel chromatography. Entry 2 represents the optimal conditions.

Step-by-Step Experimental Protocol

Objective: Synthesis of (E)-tert-butyl 3-(1-methyl-2-oxoindolin-7-yl)acrylate.

Materials:

  • 7-Iodo-1-methylindolin-2-one (1.0 mmol, 273 mg)

  • tert-Butyl acrylate (1.5 mmol, 218 µL)

  • Palladium(II) acetate (0.05 mmol, 11.2 mg)

  • Tri-o-tolylphosphine (0.10 mmol, 30.4 mg)

  • Triethylamine (2.0 mmol, 278 µL)

  • Anhydrous DMF (5.0 mL)

Procedure:

  • Preparation of the Reaction Vessel: Flame-dry a 15 mL Schlenk tube equipped with a magnetic stir bar. Backfill with dry argon (repeat 3 times) to ensure an oxygen-free environment, preventing the oxidation of the phosphine ligand.

  • Reagent Loading: Under a positive flow of argon, add 7-iodo-1-methylindolin-2-one, Pd(OAc)2​ , and P(o-tol)3​ to the reaction vessel.

  • Solvent and Liquid Addition: Inject anhydrous DMF (5.0 mL) followed by tert-butyl acrylate and triethylamine via a gas-tight syringe.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can lead to catalyst deactivation and homocoupling side reactions.

  • Heating: Seal the tube and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously for 8 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1) or LC-MS until complete consumption of the starting iodide.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short pad of Celite to remove palladium black. Wash the organic layer with water ( 3×10 mL) and brine (10 mL) to remove DMF and amine salts.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify the crude residue via flash column chromatography on silica gel to afford the pure trans-alkene product.

References

  • Wikipedia Contributors. "Heck reaction." Wikipedia, The Free Encyclopedia, 2024. Available at: [Link]

  • MDPI. "Heck Reaction—State of the Art." MDPI, 2017. Available at:[Link]

Method

Application Note: Buchwald-Hartwig Amination of 7-Iodo-1-methylindolin-2-one

Strategic Functionalization of Sterically Hindered Oxindole Cores Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Overview: The Substrate Challenge The 1-methylindolin-2-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Functionalization of Sterically Hindered Oxindole Cores

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Overview: The Substrate Challenge

The 1-methylindolin-2-one (oxindole) scaffold is a privileged pharmacophore prevalent in numerous FDA-approved kinase inhibitors (e.g., Nintedanib) and CNS-active agents. However, late-stage functionalization at the C7 position via transition-metal catalysis presents a formidable synthetic challenge.

The primary obstacle is the steric hindrance generated by the adjacent N1 -methyl group, which impedes the oxidative addition of the palladium catalyst to the C7-halogen bond. Furthermore, the oxindole core possesses highly acidic protons at the C3 position, introducing a severe chemoselectivity risk if the reaction conditions are not meticulously calibrated. This application note details a robust, self-validating Buchwald-Hartwig amination protocol specifically engineered to overcome these steric and electronic barriers.

Mechanistic Causality & Chemoselectivity (The "Why")

As a synthetic chemist, selecting a catalytic system is not about trial and error; it is about matching the physical chemistry of the catalyst to the electronic demands of the substrate.

Overcoming Steric Hindrance: Ligand Architecture

Standard phosphine ligands (e.g., PPh3​ , BINAP) fail to couple 7-iodo-1-methylindolin-2-one because they cannot accommodate the steric bulk of the N -methyl group during oxidative addition, nor can they efficiently force the subsequent reductive elimination. To solve this, we employ XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), a bulky, electron-rich dialkylbiarylphosphine. As established by, the extreme steric bulk of XPhos ensures the formation of a highly reactive, monoligated Pd(0)L active species. During the catalytic cycle, the spatial demand of the ligand "pushes" the aryl and amido groups together, dramatically accelerating reductive elimination and preventing catalyst trapping.

Ensuring Chemoselectivity: The pKa Thermodynamic Checkpoint

The C3 protons of the oxindole core have a pKa​≈18.5 . The most common base used in Buchwald-Hartwig aminations, Sodium tert-butoxide ( NaOtBu , conjugate acid pKa​≈17 ), is strong enough to establish an equilibrium that deprotonates the C3 position. This leads to the formation of an oxindole enolate, triggering catastrophic α -arylation (dimerization) side reactions.

To achieve absolute chemoselectivity for N -arylation, we replace NaOtBu with Cesium Carbonate ( Cs2​CO3​ ) . The carbonate anion ( pKa​≈10.3 ) is thermodynamically incapable of deprotonating the C3 carbon. However, once the amine coordinates to the highly electrophilic Pd(II) center, the amine's protons become significantly more acidic, allowing Cs2​CO3​ to selectively deprotonate the coordinated amine and drive the catalytic cycle forward.

Catalytic Cycle & Workflow

BuchwaldHartwig Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition (Steric Barrier at C7) Pd0->OxAdd + 7-Iodooxindole PdII_ArI Pd(II) Aryl Iodide [L-Pd(Ar)(I)] OxAdd->PdII_ArI AmineCoord Amine Coordination & Deprotonation PdII_ArI->AmineCoord + Amine + Cs2CO3 PdII_ArAm Pd(II) Aryl Amido [L-Pd(Ar)(NR2)] AmineCoord->PdII_ArAm - CsI - CsHCO3 RedElim Reductive Elimination (XPhos Accelerated) PdII_ArAm->RedElim RedElim->Pd0 + Product Release

Catalytic cycle of the Buchwald-Hartwig amination highlighting steric and electronic checkpoints.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the empirical data validating the mechanistic logic described above. All reactions were performed on a 0.5 mmol scale at 100 °C for 14 hours.

EntryPalladium SourceLigandBaseSolventYield (%)Causality / Observation
1 Pd2​(dba)3​ PPh3​ Cs2​CO3​ 1,4-Dioxane< 5%Ligand too small; oxidative addition stalls at hindered C7 position.
2 Pd2​(dba)3​ XPhos NaOtBu 1,4-Dioxane18%Strong base causes C3-deprotonation; extensive oxindole dimerization observed.
3 Pd2​(dba)3​ XPhos K3​PO4​ Toluene68%Good conversion, but slower reaction rate due to poor base solubility in toluene.
4 Pd2​(dba)3​ XPhos Cs2​CO3​ 1,4-Dioxane 89% Optimal. Mild base prevents side reactions; XPhos overcomes steric bulk.
Self-Validating Experimental Protocol

This protocol is designed to be self-validating. In-process controls (IPCs) are embedded within the steps to ensure the reaction is proceeding correctly before committing to workup.

Reagents & Stoichiometry:

  • 7-Iodo-1-methylindolin-2-one: 1.0 mmol (273 mg, 1.0 equiv)

  • Amine (e.g., morpholine or primary aniline): 1.2 mmol (1.2 equiv)

  • Pd2​(dba)3​ : 0.02 mmol (18.3 mg, 2 mol% Pd dimer = 4 mol% Pd)

  • XPhos: 0.08 mmol (38.1 mg, 8 mol%)

  • Cs2​CO3​ : 2.0 mmol (652 mg, 2.0 equiv)

  • 1,4-Dioxane: 5.0 mL (Anhydrous, rigorously degassed)

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation

  • Oven-dry a 20 mL Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar. Cool under a continuous stream of dry argon.

  • Causality Note: Pd(0) intermediates are highly susceptible to oxidation by atmospheric O2​ , which irreversibly breaks the catalytic cycle. Moisture will poison the Cs2​CO3​ base.

Step 2: Solid Reagent Charging

  • Add 7-iodo-1-methylindolin-2-one, Pd2​(dba)3​ , XPhos, and Cs2​CO3​ to the vial.

  • Seal the vial with a PTFE-lined septum. Evacuate the vial under high vacuum for 2 minutes, then backfill with argon. Repeat this purge cycle three times.

Step 3: Liquid Charging & Catalyst Speciation

  • Add the amine (if liquid) and anhydrous, degassed 1,4-dioxane via syringe through the septum.

  • Self-Validating Checkpoint: Upon solvent addition, the mixture should initially appear deep red/purple (characteristic of the Pd2​(dba)3​ precursor). Within 5–10 minutes of stirring at room temperature, the color should transition to a dark orange/brown. This color shift visually validates the successful ligand exchange and formation of the active Pd(0) -XPhos complex.

Step 4: Reaction Execution

  • Place the vial in a pre-heated oil bath or heating block at 100 °C .

  • Stir vigorously (800–1000 rpm).

  • Causality Note: Cs2​CO3​ is entirely insoluble in 1,4-dioxane. The deprotonation step occurs strictly at the solid-liquid interface. Inadequate stirring will artificially stall the reaction at the Pd(II) aryl amido stage.

Step 5: In-Process Control (IPC) Monitoring

  • After 12 hours, briefly remove the vial from the heat. Extract a 10 µL aliquot via syringe, dilute with 1 mL of LC-MS grade acetonitrile, and filter through a 0.2 µm PTFE syringe filter.

  • Self-Validating Checkpoint: Analyze via LC-MS. You must observe the disappearance of the starting material mass ( m/z 274 [M+H]+ ) and the emergence of the product mass.

  • Troubleshooting: If the reaction mixture has turned completely black (precipitation of Pd-black) and starting material remains, the system was breached by oxygen. Discard and restart.

Step 6: Workup & Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with 10 mL of Ethyl Acetate and filter the crude mixture through a short pad of Celite. Wash the pad with an additional 15 mL of Ethyl Acetate.

  • Causality Note: This filtration removes the insoluble inorganic salts ( CsI , unreacted Cs2​CO3​ ) and bulk palladium residues, preventing them from streaking during chromatography.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 7-amino-1-methylindolin-2-one derivative.

References
  • Title: Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science (2011) URL: [Link]

  • Title: Orthogonal Pd- and Cu-Based Catalyst Systems for C- and N-Arylation of Oxindoles Source: Journal of the American Chemical Society (2008) URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (2016) URL: [Link]

Application

Application Notes and Protocols for the N-Methylation of 7-Iodoindolin-2-one

Introduction: The Significance of N-Methylated Indolin-2-ones in Modern Drug Discovery The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Methylated Indolin-2-ones in Modern Drug Discovery

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-methylation of this heterocyclic system can profoundly influence a molecule's pharmacological profile, often enhancing its metabolic stability, cell permeability, and target-binding affinity. The strategic introduction of a methyl group on the nitrogen atom can fine-tune the electronic and steric properties of the molecule, leading to improved therapeutic efficacy and pharmacokinetics. This application note provides a comprehensive, field-proven protocol for the N-methylation of 7-iodoindolin-2-one, a versatile intermediate for the synthesis of a wide range of pharmacologically relevant molecules.

Reaction Principle and Mechanistic Insights

The N-methylation of 7-iodoindolin-2-one is typically achieved via a nucleophilic substitution reaction. The reaction proceeds through the deprotonation of the weakly acidic N-H bond of the indolinone ring by a strong base, generating a nucleophilic amide anion. This anion then attacks the electrophilic methyl group of a methylating agent, such as methyl iodide, to form the N-methylated product.

The choice of base is critical to the success of this reaction. A sufficiently strong, non-nucleophilic base is required to quantitatively deprotonate the indolinone nitrogen without competing in the subsequent methylation step. Sodium hydride (NaH) is a commonly employed base for this transformation due to its high basicity and the insolubility of the resulting sodium salt of the indolinone, which can drive the deprotonation equilibrium forward.[1]

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/Specification
7-Iodoindolin-2-one≥95% purity
Sodium hydride (NaH)60% dispersion in mineral oil
Methyl iodide (CH₃I)≥99% purity
Anhydrous N,N-Dimethylformamide (DMF)ACS grade, ≤0.005% water
Ethyl acetate (EtOAc)ACS grade
HexanesACS grade
Saturated aqueous ammonium chloride (NH₄Cl)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flaskAppropriate size, oven-dried
Magnetic stirrer and stir bar
Ice bath
Septum and nitrogen inlet
Syringes and needles
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setupSilica gel (230-400 mesh)
NMR spectrometer
FT-IR spectrometer
Mass spectrometer
Melting point apparatus
Safety Precautions
  • Sodium Hydride (NaH): Sodium hydride is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas.[2][3][4] It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[3] Personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile or neoprene gloves, is mandatory.[3][4] In case of fire, use a Class D fire extinguisher (or dry sand); DO NOT use water .[3]

  • Methyl Iodide (CH₃I): Methyl iodide is toxic, a suspected carcinogen, and should be handled with extreme care in a well-ventilated fume hood.[5] Avoid inhalation and skin contact.[5] Use appropriate PPE, including chemical-resistant gloves (nitrile or neoprene) and safety goggles.[5]

  • Anhydrous Solvents: Anhydrous solvents are flammable and should be handled in a fume hood away from ignition sources.

Experimental Protocol: N-Methylation of 7-Iodoindolin-2-one

This protocol is designed for the efficient and high-yielding synthesis of 7-iodo-1-methylindolin-2-one.

1. Reaction Setup and Deprotonation:

1.1. To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 7-iodoindolin-2-one (1.0 eq). 1.2. Place the flask under an inert atmosphere of nitrogen. 1.3. Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material completely. The recommended concentration is approximately 0.1 M. 1.4. Cool the solution to 0 °C using an ice bath. 1.5. While stirring, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the cooled solution. Caution: Hydrogen gas will evolve. 1.6. Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the indolinone may result in a change in color or the formation of a slurry.

2. Methylation:

2.1. To the stirred suspension at 0 °C, add methyl iodide (1.5 eq) dropwise via syringe. 2.2. Continue stirring the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. 2.3. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. A typical eluent system is a mixture of hexanes and ethyl acetate.

3. Work-up and Purification:

3.1. Upon completion, cool the reaction mixture back to 0 °C in an ice bath. 3.2. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to decompose any unreacted sodium hydride. 3.3. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. 3.4. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). 3.5. Combine the organic layers and wash with water, followed by brine. 3.6. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 3.7. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 7-iodo-1-methylindolin-2-one as a pure solid.

Reaction Workflow Diagram

N_Methylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 7-Iodoindolin-2-one in Anhydrous DMF naH Add NaH (60% dispersion) 0 °C, 30 min start->naH Deprotonation meI Add CH₃I 0 °C to RT, 1-2 h naH->meI Methylation quench Quench with sat. NH₄Cl (aq) meI->quench extraction EtOAc Extraction quench->extraction wash Wash with H₂O & Brine extraction->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify product Pure 7-Iodo-1-methylindolin-2-one purify->product

Workflow for the N-methylation of 7-iodoindolin-2-one.

Characterization of Starting Material and Product

Accurate characterization of both the starting material and the final product is essential to validate the success of the synthesis. The following table summarizes the expected physicochemical and spectroscopic data for 7-iodoindolin-2-one and its N-methylated derivative.

Property7-Iodoindolin-2-one (Starting Material)7-Iodo-1-methylindolin-2-one (Product)
Molecular Formula C₈H₆INOC₉H₈INO
Molecular Weight 259.04 g/mol 273.07 g/mol
Appearance Off-white to pale yellow solidWhite to off-white solid
Melting Point Data not availableExpected to be lower than starting material
¹H NMR (CDCl₃, 400 MHz) Expected Signals: Aromatic protons (3H, m), CH₂ singlet (2H, s), NH broad singlet (1H, br s)Expected Signals: Aromatic protons (3H, m), CH₂ singlet (2H, s), N-CH₃ singlet (3H, s)
¹³C NMR (CDCl₃, 101 MHz) Expected Signals: Carbonyl carbon (~175 ppm), Aromatic carbons (including one C-I signal at lower field), CH₂ carbonExpected Signals: Carbonyl carbon (~175 ppm), Aromatic carbons (including one C-I signal at lower field), CH₂ carbon, N-CH₃ carbon
IR (KBr, cm⁻¹) Expected Peaks: N-H stretch (~3200 cm⁻¹), C=O stretch (~1700 cm⁻¹), Aromatic C=C stretchesExpected Peaks: C=O stretch (~1700 cm⁻¹), Aromatic C=C stretches (N-H stretch will be absent)
Mass Spec (ESI-MS) Expected m/z: [M+H]⁺ at 260.0, [M+Na]⁺ at 282.0Expected m/z: [M+H]⁺ at 274.0, [M+Na]⁺ at 296.0

Note: Experimental data for the specific compounds is limited in the public domain. The provided spectroscopic data are predictions based on the analysis of analogous structures.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material, the cause may be insufficient deprotonation or an inactive methylating agent. Ensure that the sodium hydride is fresh and has been handled under strictly anhydrous conditions. The reaction time for methylation can also be extended.

  • Low Yield: Low yields can result from moisture in the reaction, which will quench the sodium hydride and the amide anion. Ensure all glassware is oven-dried and that anhydrous solvents are used. During work-up, ensure complete extraction of the product from the aqueous layer.

  • Side Reactions: While this reaction is generally clean, the formation of O-methylated byproducts is a theoretical possibility, although less favored for indolin-2-ones. Using a non-polar aprotic solvent can minimize this, but DMF is generally a good solvent for this reaction.

Conclusion

This application note provides a detailed and reliable protocol for the N-methylation of 7-iodoindolin-2-one. By understanding the underlying reaction mechanism and adhering to the outlined safety precautions and experimental procedures, researchers can confidently synthesize this valuable building block for applications in drug discovery and development. The provided characterization data, while predictive, serves as a guide for the successful identification and validation of the final product.

References

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • New Jersey Department of Health. SODIUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides? Retrieved from [Link]

Sources

Method

Application Note: Late-Stage Functionalization of 7-Iodo-1-methylindolin-2-one for Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale The oxindole (indolin-2-one) scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for several FDA-approved multi-kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The oxindole (indolin-2-one) scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for several FDA-approved multi-kinase inhibitors, including sunitinib and nintedanib[1]. When designing novel therapeutic agents, 7-Iodo-1-methylindolin-2-one emerges as a highly versatile and strategic building block.

The structural modifications on this specific precursor offer two distinct chemical advantages:

  • The 1-Methyl Protecting Group: The N-methyl substitution eliminates the acidic N-H proton. This prevents competitive N-arylation side reactions during palladium-catalyzed cross-coupling and restricts the conformational flexibility of the final molecule, locking it into a favorable binding pose within the kinase ATP-binding pocket[2].

  • The 7-Iodo Activation: The iodine atom at the C7 position provides an optimal site for late-stage functionalization via transition-metal catalysis. The weak C-I bond readily undergoes oxidative addition, enabling rapid diversification through Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions[3].

To synthesize complex kinase inhibitors, a dual-derivatization strategy is typically employed: a C-C bond formation at the C7 position followed by an Aldol-type Knoevenagel condensation at the active C3 methylene position[4].

SynthesisWorkflow A 7-Iodo-1-methylindolin-2-one (Core Scaffold) B C7: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acid) A->B Step 1: C-C Bond Formation D 7-Aryl-1-methylindolin-2-one (Intermediate) B->D C C3: Knoevenagel Condensation (Aldehyde, Piperidine) E 3-Alkylidene-7-aryl-1-methylindolin-2-one (Final Kinase Inhibitor) C->E D->C Step 2: Aldol-type Condensation

Caption: Workflow for the dual-derivatization of 7-Iodo-1-methylindolin-2-one into kinase inhibitors.

Biological Application: Targeting Receptor Tyrosine Kinases

Derivatives synthesized from the oxindole core frequently act as potent, ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) such as VEGFR, PDGFR, and AMPK[2][5]. By occupying the ATP-binding cleft, these compounds prevent the trans-phosphorylation of the kinase domains. This blockade severs downstream signaling cascades (such as the PI3K/AKT and RAS/MAPK pathways), effectively halting tumor angiogenesis and inducing apoptosis in malignant cells[5].

RTKPathway Inhibitor Oxindole Derivative (e.g., C7-substituted analog) RTK Receptor Tyrosine Kinase (VEGFR / PDGFR) Inhibitor->RTK ATP-competitive inhibition PI3K PI3K / AKT Pathway (Survival & Proliferation) RTK->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Gene Expression) RTK->MAPK Phosphorylation Angiogenesis Tumor Angiogenesis & Cell Growth PI3K->Angiogenesis Activation MAPK->Angiogenesis Activation

Caption: Mechanism of action for oxindole-based RTK inhibitors blocking tumor angiogenesis pathways.

Experimental Design & Optimization

The functionalization of the C7 position via Suzuki-Miyaura coupling requires careful optimization. The steric hindrance introduced by the adjacent N-methyl group and the carbonyl moiety can impede the transmetalation step of the catalytic cycle[3].

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling at the C7 Position

EntryCatalyst (5 mol%)LigandBase (3.0 eq)Solvent SystemTemp (°C)Yield (%)
1Pd(PPh3)4PPh3Na2CO3Toluene/H2O10045
2Pd(OAc)2SPhosK3PO4Toluene10062
3 Pd(dppf)Cl₂ dppf KOAc DME/H2O (4:1) 80 88
4Pd2(dba)3XPhosCs2CO3Dioxane/H2O9081

Data Analysis & Causality: Entry 3 provides the optimal conditions[6]. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination of the sterically hindered biaryl product. Furthermore, the biphasic DME/H2O solvent system is critical; the water solubilizes the KOAc base to generate a highly reactive hydroxo-palladium intermediate that drives the transmetalation forward[6].

Detailed Experimental Protocols

Protocol A: C7 Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 7-aryl-1-methylindolin-2-one via C-C bond formation.

  • Reagent Charging: To an oven-dried Schlenk flask, add 7-Iodo-1-methylindolin-2-one (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and KOAc (3.0 equiv).

    • Causality: Adding all solid reagents prior to solvent addition allows for a unified, highly efficient inert atmosphere exchange.

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon. Repeat this cycle three times.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich Pd(0) active catalytic species into an inactive Pd(II) state[3].

  • Solvent Addition: Add a degassed mixture of Dimethoxyethane (DME) and deionized water (4:1 v/v) via syringe.

  • Catalyst Initiation: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the flask and heat the mixture to 80 °C for 12 hours[6].

  • In-Process Control (IPC): Monitor the reaction via LC-MS.

    • Self-Validation: The reaction is deemed complete when the starting material peak ( m/z 273, [M+H]+) is entirely consumed and replaced by the target biaryl mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C3 Knoevenagel Condensation

Objective: Install the functionalized alkylidene moiety to complete the kinase inhibitor scaffold.

  • Reaction Setup: Dissolve the purified 7-aryl-1-methylindolin-2-one (1.0 equiv) and the target aldehyde (1.2 equiv) in absolute ethanol (approx. 2 mL per 1 mmol of oxindole)[4].

    • Causality: Ethanol provides sufficient solubility for the starting materials but is a poor solvent for the highly conjugated product. This causes the product to precipitate out of solution, driving the thermodynamic equilibrium forward[4].

  • Base Catalysis: Add piperidine (0.1 equiv) dropwise. Heat the reaction mixture to 90 °C for 3–5 hours[4].

    • Causality: Piperidine acts as a mild secondary amine base. It is basic enough to deprotonate the active C3 methylene of the oxindole (facilitating nucleophilic attack on the aldehyde) but mild enough to avoid base-catalyzed degradation or ring-opening of the oxindole core[4].

  • Product Isolation: Cool the mixture to 0 °C in an ice bath.

    • Self-Validation: A distinct color shift (typically to deep yellow, orange, or red) accompanied by heavy precipitation visually confirms the formation of the highly conjugated Z/E enamide system.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol, and dry in a vacuum oven. This step typically yields the target compound in >80% yield without the need for column chromatography[4].

Analytical Validation

To ensure the structural integrity of the synthesized derivatives, the following self-validating analytical checks must be performed:

  • 1H NMR (DMSO-d6): The disappearance of the C3 methylene protons (typically around δ 3.5 ppm) and the appearance of a new vinylic proton singlet (around δ 7.3 - 7.9 ppm) confirms successful Knoevenagel condensation[4]. The N-methyl group should appear as a sharp singlet near δ 3.2 ppm[4].

  • Stereochemistry: The condensation typically yields a mixture of E and Z isomers. The Z-isomer is often thermodynamically favored and is generally the active conformation for kinase inhibition[4][6]. Isomeric ratios can be determined via Nuclear Overhauser Effect (NOE) NMR experiments[6].

References

  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases, Journal of Medicinal Chemistry - ACS Publications,[Link]

  • Cross-Coupling Reactions Guide, JMCCT,[Link]

  • Sunitinib: A Multitargeted Receptor Tyrosine Kinase Inhibitor in the Era of Molecular Cancer Therapies, ResearchGate,[Link]

  • Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors, PMC,[Link]

  • Total Synthesis of TMC-95A and -B via a New Reaction Leading to Z-Enamides. Some Preliminary Findings as to SAR, Journal of the American Chemical Society,[Link]

  • Full article: Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies, Taylor & Francis,[Link]

Sources

Application

Application Notes &amp; Protocols: 7-Iodo-1-methylindolin-2-one as a Strategic Intermediate for the Synthesis of Kinase Inhibitors

Prepared by: Senior Application Scientist, Pharmaceutical Development Division Abstract The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors that a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Abstract

The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors that are pivotal in modern pharmacology.[1] This document provides a detailed technical guide on the synthesis and application of 7-iodo-1-methylindolin-2-one, a highly functionalized and strategic intermediate. Its utility is exemplified through its application in the convergent synthesis of Nintedanib (BIBF 1120), a potent triple angiokinase inhibitor.[2][3] We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer a framework for researchers in drug development and process chemistry.

Introduction: The Strategic Importance of 7-Iodo-1-methylindolin-2-one

7-Iodo-1-methylindolin-2-one is an aromatic heterocyclic compound featuring the oxindole core, N-methylated at the 1-position and iodinated at the 7-position of the aromatic ring. This specific arrangement of functional groups makes it a highly valuable building block for complex Active Pharmaceutical Ingredients (APIs).

  • The Indolin-2-one Core: This motif is central to a class of drugs that target protein kinases, enzymes that play a critical role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and fibrosis.

  • The N-Methyl Group: The methyl group at the 1-position serves to cap the lactam nitrogen, preventing undesired side reactions and providing specific steric and electronic properties that can be crucial for binding to the target enzyme.

  • The 7-Iodo Group: The iodine atom is the key functional handle for synthetic elaboration. As a heavy halogen, it is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[4][5] This allows for the precise and efficient formation of carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds, enabling the connection of the indolinone core to other complex fragments of the target API.

Physicochemical Properties

A summary of the key properties of the title compound is presented below.

PropertyValueSource/Method
Molecular Formula C₉H₈INO-
Molecular Weight 273.07 g/mol -
Appearance Expected to be an off-white to pale yellow solidAnalogy to similar compounds
Solubility Soluble in organic solvents like DMF, DMSO, DichloromethaneGeneral knowledge
CAS Number Not readily available-

Synthesis of 7-Iodo-1-methylindolin-2-one

The synthesis of 7-iodo-1-methylindolin-2-one can be efficiently achieved via the direct electrophilic iodination of its precursor, 1-methylindolin-2-one. The rationale for this approach is the activation of the aromatic ring by the electron-donating amide group, which directs electrophilic substitution.

Synthetic Workflow Diagram

The proposed synthesis involves a two-step process starting from commercially available indolin-2-one (oxindole).

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Electrophilic Iodination A Indolin-2-one B 1-Methylindolin-2-one A->B  Dimethyl Sulfate,  NaOH, Water C 1-Methylindolin-2-one D 7-Iodo-1-methylindolin-2-one C->D  Iodine Monochloride (ICl),  Acetic Acid

Caption: Proposed two-step synthesis of 7-Iodo-1-methylindolin-2-one.

Experimental Protocol: N-Methylation

This protocol describes the methylation of the indolin-2-one nitrogen.

Materials:

  • Indolin-2-one (1 eq.)

  • Dimethyl sulfate (1.5 eq.)

  • 50% Sodium hydroxide solution (2.25 eq.)

  • Deionized Water

  • Concentrated Hydrochloric Acid

  • Heptane, Ethyl Acetate

Procedure:

  • Setup: Charge a four-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet with deionized water and 50% NaOH solution. Add indolin-2-one (1 eq.).[6]

  • Reagent Addition: Heat the mixture to 40 °C. Slowly add dimethyl sulfate (1.5 eq.) dropwise. The reaction is exothermic; maintain the temperature below 60 °C.[6]

  • Reaction: After the addition is complete, heat the reaction mixture to 100 °C and hold for 15 minutes.[6]

  • Monitoring: Cool the mixture to 60 °C. An optional second charge of dimethyl sulfate (0.4 eq.) can be added to drive the reaction to completion, followed by heating again to 100 °C for 15 minutes.[6] Monitor the reaction progress by TLC (Eluent: Heptane/Ethyl Acetate 1:1).

  • Workup: Cool the mixture to 50 °C and adjust the pH to ~7 with concentrated HCl.

  • Isolation: Cool to room temperature to induce crystallization. Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum at 40 °C to yield 1-methylindolin-2-one.

Experimental Protocol: Electrophilic Iodination

This protocol details the regioselective iodination at the 7-position.

Materials:

  • 1-Methylindolin-2-one (1 eq.)

  • Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) (1.1 eq.)

  • Glacial Acetic Acid or Dichloromethane

  • Sodium thiosulfate solution (10%)

  • Saturated Sodium bicarbonate solution

Procedure:

  • Dissolution: In a reaction vessel, dissolve 1-methylindolin-2-one (1 eq.) in glacial acetic acid.

  • Iodination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of Iodine Monochloride (1.1 eq.) in acetic acid dropwise, maintaining the temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a beaker containing an aqueous solution of 10% sodium thiosulfate to quench any unreacted iodine.

  • Neutralization & Extraction: Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 7-iodo-1-methylindolin-2-one.

Application: Convergent Synthesis of Nintedanib (BIBF 1120)

Nintedanib is a multi-kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[7] Its structure is assembled from two key fragments. Our intermediate, 7-iodo-1-methylindolin-2-one, serves as one of these crucial building blocks. The synthesis culminates in a palladium-catalyzed C-N cross-coupling reaction, a testament to the strategic utility of the iodo-functional group.

Nintedanib Synthesis Workflow

The following diagram illustrates the final key steps in a plausible synthesis of Nintedanib, starting with our intermediate.

G cluster_0 Key Intermediates cluster_1 Coupling & Final Steps A 7-Iodo-1-methylindolin- 2-one C Coupled Precursor A->C  Pd-Catalyzed  Buchwald-Hartwig Amination B N-(4-aminophenyl)-N-methyl- 2-(4-methylpiperazin-1-yl)acetamide B->C  Pd-Catalyzed  Buchwald-Hartwig Amination D Nintedanib (API) C->D  Further condensation  and workup

Caption: Convergent synthesis of Nintedanib via Pd-catalyzed coupling.

Experimental Protocol: Synthesis of Nintedanib

This protocol outlines a plausible Buchwald-Hartwig amination to form the core of Nintedanib. Note: The full synthesis of Nintedanib involves additional steps, including the formation of the enamine moiety, but this protocol focuses on the key C-N bond formation enabled by the iodo-intermediate.

A convergent synthesis often involves condensing the two key building blocks in an addition-elimination sequence.[8]

Materials:

  • A precursor derived from 7-iodo-1-methylindolin-2-one (e.g., an activated enol ether form) (1 eq.)

  • N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Key Intermediate II) (1.1 eq.)[9]

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq.)

  • Xantphos or similar phosphine ligand (0.1 eq.)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaO tBu) (2.0 eq.)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • Vessel Preparation: To a dry, inert-atmosphere (Nitrogen or Argon) reaction vessel, add the palladium catalyst, ligand, and base.

  • Reagent Addition: Add the activated 7-iodo-1-methylindolin-2-one precursor (1 eq.), Key Intermediate II (1.1 eq.), and the anhydrous solvent.

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by HPLC or LC-MS for the disappearance of starting materials and the formation of the coupled product.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation & Purification: Concentrate the organic phase under reduced pressure. The crude product, Nintedanib, can then be purified by column chromatography or, more commonly in a process setting, by crystallization from a suitable solvent system to achieve the required pharmaceutical purity.

Summary of Reaction Parameters for Nintedanib Synthesis
ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / XantphosEfficient for C-N cross-coupling reactions, providing good yields and selectivity.[10]
Base Cs₂CO₃ or NaO tBuStrong, non-nucleophilic base required to facilitate the catalytic cycle.
Solvent Dioxane or TolueneHigh-boiling, aprotic solvents suitable for palladium catalysis.
Temperature 80 - 110 °CProvides sufficient thermal energy to drive the catalytic cycle without degrading reagents.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the Pd(0) active catalyst.

Conclusion

7-Iodo-1-methylindolin-2-one is a quintessential example of a strategic intermediate in modern pharmaceutical synthesis. Its carefully placed functional groups—the core scaffold for kinase interaction, the N-methyl for stability, and the iodo- group for synthetic manipulation—make it an ideal starting point for complex APIs. The protocols detailed herein provide a robust and logical framework for the synthesis and application of this valuable building block, specifically highlighting its role in the efficient construction of the life-saving drug Nintedanib. This guide underscores the principle of designing intermediates with purpose, enabling streamlined and effective pathways in drug development.

References

  • CN113354599A - Preparation method of nintedanib key intermediate - Google P
  • BIBF-1120 - New Drug Approvals. (URL: [Link])

  • CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google P
  • One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. (URL: [Link])

  • Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC. (URL: [Link])

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC. (URL: [Link])

  • Chapter 4 - Palladium (II) – PEG System for the Efficient Synthesis of Indoles via Intramolecular Heck Cyclisation. (URL: [Link])

  • An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib - IJIRT. (URL: [Link])

  • US10836751B2 - Methods for preparing Nintedanib and intermediates thereof - Google P
  • Palladium-catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. (URL: [Link])

  • An Efficient and Greener Two‐Step Synthesis of Nintedanib: A Scalable Process Development - ResearchGate. (URL: [Link])

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances. (URL: [Link])

  • Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones - PMC. (URL: [Link])

  • One‐Pot Synthesis of 2‐Substituted Indoles and 7‐Azaindoles via Sequential Alkynylation and Cyclization of 2‐Iodo‐N‐mesylarylamines and Alkynes in the Presence of Cu2O - ResearchGate. (URL: [Link])

  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (URL: [Link])

  • Palladium-promoted Coupling Reactions of [11C]Methyl Iodide with Organotin and Organoboron Compounds - ResearchGate. (URL: [Link])

  • 7-Aminoindolin-2-one | C8H8N2O | CID 6423312 - PubChem. (URL: [Link])

  • Synthesis of indolines - Organic Chemistry Portal. (URL: [Link])

  • CAS#:937594-21-3 | 1-(6-iodo-3,4-dihydro-2H-quinolin-1-yl)ethanone | Chemsrc. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 7-Iodo-1-methylindolin-2-one Synthesis

Welcome to the Technical Support Center for the synthesis of 7-Iodo-1-methylindolin-2-one . This compound is a highly valuable halogenated oxindole building block used in the synthesis of complex alkaloids and proteasome...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 7-Iodo-1-methylindolin-2-one . This compound is a highly valuable halogenated oxindole building block used in the synthesis of complex alkaloids and proteasome inhibitors (such as the TMC-95A/B family).

Synthesizing this molecule presents a unique set of challenges. The bulky iodine atom at the C7 position creates severe steric hindrance directly adjacent to the N1 reaction center, often leading to poor yields, incomplete methylation, or unwanted C3-alkylation byproducts. This guide is designed to help researchers troubleshoot these specific mechanistic hurdles and establish a self-validating, high-yield protocol.

Reaction Workflow & Mechanistic Divergence

The standard route to 7-iodo-1-methylindolin-2-one involves a two-step process: the reduction of 7-iodoisatin to 7-iodoindolin-2-one, followed by selective N-methylation. The diagram below illustrates the critical branching point during the methylation step, where kinetic and thermodynamic factors dictate the product distribution.

SynthesisPathway A 7-Iodoisatin B 7-Iodoindolin-2-one A->B N2H4·H2O, 130 °C Wolff-Kishner Reduction C 7-Iodo-1-methylindolin-2-one (Target: N-Methylation) B->C K2CO3 (1.05 eq), MeI (1.05 eq) DMF, 0 °C to RT D 3-Methyl / 3,3-Dimethyl (Byproducts: C-Methylation) B->D Excess Base / MeI or High Heat

Workflow of 7-Iodo-1-methylindolin-2-one synthesis highlighting the N- vs C-methylation divergence.

Troubleshooting Guides & FAQs

Q1: Why is my N-methylation yield so low, and why am I seeing multiple spots on my TLC plate?

A: You are likely observing a mixture of N-methylated, C3-methylated, and C3,C3-dimethylated products. This is a classic issue rooted in the interplay between steric hindrance and pKa differences. The iodine atom at the C7 position has a large Van der Waals radius (~1.98 Å). Because it is directly adjacent (ortho) to the nitrogen, it creates a massive kinetic barrier (steric clash) against the incoming methyl group during N-alkylation. Meanwhile, the protons at the C3 position of the oxindole ring are relatively acidic (pKa ~18.5) compared to the N-H proton (pKa ~14.3). If you attempt to overcome the steric hindrance at the nitrogen by increasing the reaction temperature or using a large excess of a strong base (like NaH), you inadvertently deprotonate the C3 position, leading to rapid C-alkylation [3].

Q2: How can I force N-methylation and suppress C3-methylation despite the steric clash?

A: The key is strict stoichiometric control and the use of a mild base. By using exactly 1.05 equivalents of a mild base (such as K2​CO3​ ) and 1.05 equivalents of methyl iodide ( MeI ) at 0 °C, you selectively deprotonate the more acidic N-H bond without generating the C3 enolate. The reaction will be slower due to the C7-iodine steric bulk, but warming it slowly to room temperature (rather than heating it) will drive the N-alkylation to completion while preserving regioselectivity.

Q3: During the first step (hydrazine reduction of 7-iodoisatin), my product loses the iodine atom. What causes this deiodination?

A: You are experiencing hydrodehalogenation, a common side reaction during Wolff-Kishner-type reductions [1]. This occurs if the reaction is heated too aggressively (above 140 °C) for prolonged periods, or if trace transition metals are present in your glassware. To prevent this, maintain the internal temperature strictly at 130 °C and monitor the reaction closely. Stop the heating as soon as the deep red color of the isatin is fully extinguished.

Q4: Is 7-iodo-1-methylindolin-2-one sensitive to ambient laboratory conditions?

A: Yes. The carbon-iodine (C-I) bond is photolabile. Prolonged exposure to fluorescent laboratory lighting or sunlight can cause photolytic cleavage of the C-I bond, generating radical species that lead to dimerization or degradation. Always store the intermediate and the final product in amber vials, flushed with argon, at 2–8 °C.

Quantitative Data: Condition Optimization for Methylation

The following table summarizes how different reaction parameters affect the regioselectivity of 7-iodoindolin-2-one methylation. To maximize the yield of the target compound, Condition D is highly recommended.

BaseEquivalents (Base / MeI)SolventTemp (°C)N-Methyl Yield (%)C-Methyl Byproducts (%)
NaH 2.5 / 2.5DMF25< 10%> 80%
NaH 1.05 / 1.05THF0 to 2565%15%
K2​CO3​ 1.5 / 1.2DMF2572%20%
K2​CO3​ 1.05 / 1.05 DMF 0 to 25 > 90% < 2%

Self-Validating Experimental Protocols

Protocol A: Synthesis of 7-Iodoindolin-2-one (Precursor)

Adapted from the synthesis of TMC-95A intermediates [2].

  • Setup: Suspend 7-iodoisatin (10.0 mmol) in neat hydrazine hydrate (50% aqueous solution, 15 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to an internal temperature of 130 °C.

    • Self-Validation Check: The starting material is a deep orange/red powder. As the reduction proceeds, the solution will bubble (release of N2​ gas) and transition to a pale yellow/off-white suspension. This color change is your primary indicator of reaction progress.

  • Workup: After 2 hours, cool the mixture to 0 °C in an ice bath. Slowly and carefully acidify the mixture to pH 2 using cold 6M HCl .

    • Self-Validation Check: A dense, off-white precipitate of 7-iodoindolin-2-one will crash out immediately upon acidification.

  • Isolation: Filter the precipitate under a vacuum, wash thoroughly with ice-cold water (3 × 20 mL), and dry under high vacuum to afford the product.

Protocol B: Selective N-Methylation to 7-Iodo-1-methylindolin-2-one
  • Preparation: Dissolve 7-iodoindolin-2-one (5.0 mmol) in anhydrous DMF (15 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (5.25 mmol, 1.05 eq) in one portion. Stir at 0 °C for 15 minutes.

  • Alkylation: Add methyl iodide ( MeI ) (5.25 mmol, 1.05 eq) dropwise via syringe over 5 minutes.

  • Maturation: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 4 hours in the dark (wrap the flask in aluminum foil).

    • Self-Validation Check (TLC): Elute a TLC plate with Hexanes:EtOAc (3:1). The starting material ( Rf​≈0.2 ) should be completely consumed, replaced by a single, less polar spot ( Rf​≈0.45 ) corresponding to the N-methylated product.

  • Quench & Extraction: Quench the reaction by pouring it into 50 mL of ice-cold water. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF, followed by brine.

  • Verification: Dry over Na2​SO4​ , concentrate in vacuo, and verify via FTIR.

    • Self-Validation Check (FTIR): The broad N-H stretching band (~3150–3250 cm⁻¹) present in the starting material must be completely absent in the final product spectrum, confirming quantitative N-alkylation.

References

  • Title: A concise, total synthesis of the TMC-95A/B proteasome inhibitors Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Total Synthesis of TMC-95A and -B via a New Reaction Leading to Z-Enamides. Some Preliminary Findings as to SAR Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Metal-Free Switchable Chemo- and Regioselective Alkylation of Oxindoles Using Secondary Alcohols Source: The Journal of Organic Chemistry (JOC) URL: [Link]

Optimization

Technical Support Center: Purification of 7-Iodo-1-methylindolin-2-one by Recrystallization

An in-depth guide to the purification of 7-Iodo-1-methylindolin-2-one by recrystallization, designed for researchers, scientists, and drug development professionals. This technical support center provides practical, fiel...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the purification of 7-Iodo-1-methylindolin-2-one by recrystallization, designed for researchers, scientists, and drug development professionals. This technical support center provides practical, field-proven insights into the principles, execution, and troubleshooting of the recrystallization process for this specific compound.

As a Senior Application Scientist, this guide is structured to provide not just a protocol, but a deep understanding of the principles governing the purification of 7-Iodo-1-methylindolin-2-one. The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications.[1] This guide emphasizes a first-principles approach to developing a robust and reproducible recrystallization procedure.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind purifying 7-Iodo-1-methylindolin-2-one with recrystallization?

A1: Recrystallization is a purification technique based on differential solubility.[2] The goal is to select a solvent or solvent system in which 7-Iodo-1-methylindolin-2-one is highly soluble at an elevated temperature but has low solubility at cooler temperatures.[3] Impurities, ideally, should either be completely insoluble in the hot solvent (and can be filtered off) or remain highly soluble in the cold solvent (and stay in the liquid phase, or mother liquor).[4] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, leaving the impurities behind.[2]

Q2: How do I select the best solvent for 7-Iodo-1-methylindolin-2-one?

A2: Solvent selection is the most critical step and is determined empirically.[5] The structure of 7-Iodo-1-methylindolin-2-one, with its polar lactam group and a less polar iodinated aromatic ring, suggests that solvents of intermediate polarity might be effective.[6] A systematic approach is to perform small-scale solubility tests with a range of solvents.

Recommended Solvents for Initial Screening:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Mixed Solvent Systems: Ethanol/Water, Ethyl Acetate/Hexane

The ideal single solvent will dissolve the compound when boiling but yield a high recovery of crystals upon cooling.[3] If no single solvent is ideal, a mixed-solvent system can be used. This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). The two solvents must be miscible.[7]

Q3: What are the key characteristics of a successful recrystallization?

A3: A successful recrystallization is characterized by:

  • High Recovery: A significant portion of the pure compound is recovered as solid crystals.

  • High Purity: Impurities are effectively removed, which can be confirmed by techniques like melting point analysis or chromatography.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during the recrystallization of 7-Iodo-1-methylindolin-2-one.

Problem 1: The compound "oils out" instead of forming solid crystals.

  • Causality: "Oiling out" occurs when the solute precipitates from the solution as a liquid instead of a solid. This typically happens under two conditions:

    • The boiling point of the recrystallization solvent is higher than the melting point of the solute.

    • The solution is cooled too rapidly, causing the compound to come out of solution so quickly that it doesn't have time to form an ordered crystal lattice.[6]

  • Solution:

    • Re-heat the solution containing the oil until it fully dissolves.

    • Add a small amount of additional hot solvent to slightly decrease the saturation.[9]

    • Allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or paper towels to prevent rapid heat loss.[9]

    • If the problem persists, consider selecting a different solvent with a lower boiling point.

Problem 2: No crystals form even after the solution has cooled to room temperature.

  • Causality: This issue arises from two primary scenarios:

    • Unsaturated Solution: Too much solvent was used, and the concentration of 7-Iodo-1-methylindolin-2-one is too low to reach its saturation point even at low temperatures.[6]

    • Supersaturated Solution: The solution is supersaturated, but crystallization has not been initiated due to a lack of nucleation sites.[6]

  • Solution:

    • For Unsaturated Solutions: Gently boil off a portion of the solvent to increase the concentration of the solute. Allow the concentrated solution to cool again.[9]

    • For Supersaturated Solutions (Induce Crystallization):

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[10]

      • Seeding: Add a tiny crystal of the original crude 7-Iodo-1-methylindolin-2-one to the solution. This "seed crystal" acts as a template for other molecules to deposit onto.[10]

      • Further Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility.[11]

Problem 3: The final yield of pure crystals is very low.

  • Causality: A low recovery can be attributed to several factors:

    • Excess Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will result in a substantial amount of the product remaining in the mother liquor upon cooling.[9]

    • Premature Crystallization: If the solution cools too quickly during a hot gravity filtration step (if performed), the product can crystallize on the filter paper or in the funnel stem.[6]

    • Incomplete Cooling: Not allowing the solution to cool sufficiently, or for enough time, will result in incomplete crystallization.[11]

    • Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can re-dissolve a portion of the purified product.[6]

  • Solution:

    • Use only the minimum amount of hot solvent necessary to fully dissolve the crude solid.[7]

    • If performing hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.

    • After cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[7]

    • Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Problem 4: The final product is still colored, even after recrystallization.

  • Causality: The presence of colored impurities that have similar solubility profiles to 7-Iodo-1-methylindolin-2-one. These impurities can get trapped in the crystal lattice as it forms.[11]

  • Solution:

    • After dissolving the crude solid in the hot solvent, add a very small amount (1-2% of the solute's weight) of activated charcoal to the solution.[11]

    • Keep the solution hot and swirl it for a few minutes. The activated charcoal will adsorb the colored impurities onto its high-surface-area particles.

    • Remove the charcoal via hot gravity filtration before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.[11]

Experimental Protocol: Recrystallization of 7-Iodo-1-methylindolin-2-one

This protocol outlines a robust procedure for purification.

Part 1: Solvent Selection (Small-Scale Test)
  • Place approximately 20-30 mg of crude 7-Iodo-1-methylindolin-2-one into several small test tubes.

  • Add a potential solvent (e.g., ethanol) dropwise to one test tube at room temperature, mixing after each drop. If the solid dissolves easily at room temperature, the solvent is unsuitable.[5]

  • If the solid is insoluble at room temperature, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid just dissolves.[4]

  • Allow the test tube to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. A good solvent will result in a significant amount of crystalline solid. Repeat for other potential solvents to find the optimal one.

Part 2: Bulk Recrystallization Workflow

The following workflow is designed for the purification of the bulk crude material.

// Nodes A [label="1. Dissolution\nPlace crude solid in Erlenmeyer flask.\nAdd minimum amount of hot solvent."]; B [label="2. Hot Gravity Filtration (Optional)\nPerform if insoluble impurities or charcoal are present.\nKeep solution hot."]; C [label="3. Cooling & Crystallization\nAllow filtrate to cool slowly to room temp.\nCool further in an ice bath."]; D [label="4. Isolation\nCollect crystals by vacuum filtration.\nUse a Büchner funnel."]; E [label="5. Washing\nRinse crystals with a small amount\nof ice-cold solvent."]; F [label="6. Drying\nDry crystals under vacuum or air\nto a constant weight."]; G [label="Pure Crystalline Product"];

// Edges A -> B [label="Insoluble impurities?"]; A -> C [label="No insoluble impurities"]; B -> C; C -> D; D -> E; E -> F; F -> G [color="#34A853"]; } axdot Caption: Workflow for the recrystallization of 7-Iodo-1-methylindolin-2-one.

Step-by-Step Methodology
  • Dissolution: Place the crude 7-Iodo-1-methylindolin-2-one in an appropriately sized Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil while stirring. Add more hot solvent in small portions until the solid is completely dissolved.[11] Crucially, use the minimum amount of hot solvent required. [7]

  • (Optional) Hot Gravity Filtration: If insoluble impurities are present or if activated charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step prevents the desired compound from crystallizing prematurely.[11]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Do not disturb the flask during this period. Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.[11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[2]

  • Washing: While the crystals are still in the funnel with the vacuum on, wash them with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[6]

  • Drying: Allow air to be pulled through the crystals for several minutes to help them dry. Then, transfer the pure crystals to a watch glass and allow them to dry completely. The final product should be a crystalline solid.

Data Summary Table

The following table provides a template for recording key experimental parameters.

ParameterRecommended Value/RangeRationale
Crude Material to Solvent Ratio Start with ~10-20 mL solvent per gram of crudeTo be optimized based on solubility tests.
Dissolution Temperature Boiling point of the chosen solventEnsures maximum solubility to create a saturated solution.[12]
Cooling Rate Slow (ambient cooling first)Promotes the formation of larger, purer crystals.[8]
Final Cooling Temperature 0-4 °C (Ice Bath)Maximizes crystal recovery by minimizing solubility.[11]
Washing Solvent Volume Minimal (e.g., 1-2 small portions)Prevents significant loss of the purified product.

Safety Information

  • Hazards: Compounds in this class may cause skin irritation and serious eye irritation.[14] They may also be harmful if swallowed.[15]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[16][17] Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.

  • Emergency Procedures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[17]

    • Skin Contact: Wash off with soap and plenty of water.[16]

    • Inhalation: Move to fresh air.[16]

References

  • Tokyo Chemical Industry. (2026, January 2).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • TCI Chemicals. (2023, March 5).
  • Schem.jp. SDS.
  • Unknown.
  • Unknown.
  • Mirai Intex. (2024, July 25).
  • Unknown.
  • Unknown.
  • Zhanghua Dryer. (2024, November 12).
  • Fisher Scientific.
  • Unknown. The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923.
  • ScholarBank@NUS. Effects of impurities on crystal growth processes.
  • ResearchGate. (2025, April 15). Impact of impurities on crystal growth | Request PDF.
  • Unknown.
  • ACS Publications. (2006, November 11). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model.
  • Chemistry LibreTexts. (2023, January 29).
  • PMC. Getting crystals your crystallographer will treasure: a beginner's guide.
  • Unknown. (2016, November 18).
  • Chemistry LibreTexts. (2025, August 20). 3.
  • MedchemExpress.com. (2024, September 27).
  • Science Learning Center.
  • YouTube. (2022, July 8).
  • Unknown.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Benchchem. An In-depth Technical Guide to 7-Aminoindolin-2-one: Chemical Properties and Structure.
  • PubChem. 7-Aminoindolin-2-one | C8H8N2O | CID 6423312.
  • Benchchem.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Suzuki Coupling with 7-Iodo-1-methylindolin-2-one

Welcome to the Advanced Technical Support Guide for the Suzuki-Miyaura cross-coupling of 7-Iodo-1-methylindolin-2-one . This substrate is notoriously difficult to couple due to its unique structural topology.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for the Suzuki-Miyaura cross-coupling of 7-Iodo-1-methylindolin-2-one . This substrate is notoriously difficult to couple due to its unique structural topology. This guide is designed for research scientists and drug development professionals, providing mechanistic causality, empirical data, and self-validating protocols to overcome these specific synthetic hurdles.

Mechanistic Causality: Why Does This Coupling Fail?

The fundamental challenge with 7-Iodo-1-methylindolin-2-one lies in the severe steric congestion at the C7 position. The adjacent N-methyl group at the 1-position acts as a physical barricade during the catalytic cycle [2].

When executing a Suzuki coupling with this substrate, the reaction typically fails not at the beginning, but in the middle of the catalytic cycle:

  • Oxidative Addition (Fast): The relatively weak C–I bond allows for rapid oxidative addition of the Pd(0) catalyst, forming a stable Pd(II)-aryl complex.

  • Transmetalation (Extremely Slow): The incoming boronic acid/boronate must approach the Pd(II) center. However, the steric bulk of the N-methyl group physically blocks the required geometry for transmetalation.

  • Side Reactions (Dominant): Because the Pd(II)-aryl intermediate is long-lived, it becomes highly susceptible to protodehalogenation (deiodination), where the aryl group abstracts a proton (often from the solvent or base) to form 1-methylindolin-2-one [4]. Alternatively, the stalled cycle allows trace oxygen to drive the homocoupling of the boronic acid [1].

To force the reaction forward, you must use bulky, electron-rich biaryl phosphine ligands (Buchwald ligands like XPhos or SPhos). These ligands are uniquely designed to accelerate transmetalation and force the sterically hindered reductive elimination step [3].

Quantitative Data: Ligand & Condition Screening

The table below summarizes the expected outcomes when coupling 7-Iodo-1-methylindolin-2-one with a standard arylboronic acid using various catalytic systems.

Catalyst / Ligand SystemBase / Solvent SystemTemp (°C)Conversion to ProductProtodeiodinationMechanistic Outcome
Pd(PPh₃)₄Na₂CO₃ / Toluene:H₂O80< 10%> 80%Standard conditions fail; transmetalation blocked by sterics.
Pd(OAc)₂ / P(t-Bu)₃KF / THF7045%30%Moderate success; trialkylphosphine aids sterics but is highly air-sensitive.
Pd₂(dba)₃ / SPhosK₃PO₄ / Toluene:H₂O10075%15%Good conversion; SPhos secondary interactions stabilize the Pd center.
XPhos Pd G2 K₃PO₄ / 1,4-Dioxane:H₂O 100 > 95% < 5% Optimal; rapid transmetalation outcompetes side reactions.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol utilizes XPhos Pd G2 (a Buchwald precatalyst) and incorporates built-in diagnostic checkpoints.

Reagents:

  • 7-Iodo-1-methylindolin-2-one (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (0.02 equiv, 2 mol%)

  • K₃PO₄ (3.0 equiv, finely milled)

  • 1,4-Dioxane / H₂O (10:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Preparation & Degassing: Add 7-Iodo-1-methylindolin-2-one, arylboronic acid, and K₃PO₄ to a Schlenk tube. Add 1,4-Dioxane and H₂O.

  • Strict Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

    • Validation Checkpoint 1: If you observe bubbling without applying a vacuum, your solvent is reacting with the base. Ensure solvents are peroxide-free.

  • Catalyst Addition: Under a positive flow of Argon, quickly add the XPhos Pd G2 precatalyst. Seal the tube.

    • Validation Checkpoint 2: The solution should remain a clear, pale yellow/orange. If the solution instantly turns pitch black, oxygen has breached the system, degrading the Pd(0) to inactive Palladium black. Discard and restart.

  • Heating & Monitoring: Heat the reaction vigorously at 100 °C for 2 hours.

    • Validation Checkpoint 3: Sample the reaction at 45 minutes via LC-MS. If the ratio of deiodinated byproduct (1-methylindolin-2-one) to the product exceeds 1:1, your base is insufficiently solubilized. Add an additional 2% v/v of degassed water to activate the boronate complex.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd residues. Wash with brine, dry over Na₂SO₄, and concentrate for column chromatography.

Troubleshooting FAQs

Q1: I am observing massive amounts of 1-methylindolin-2-one (dehalogenation) and very little product. How do I fix this? A1: This is the hallmark of a stalled transmetalation step [4]. The Pd-aryl intermediate is surviving too long and abstracting a proton. Solution: Switch to a bulkier ligand like XPhos or RuPhos. Additionally, ensure you are using an aqueous inorganic base (like K₃PO₄ in Dioxane/H₂O). Water is strictly required to convert the boronic acid into the highly reactive boronate "ate" complex, which is mandatory for transmetalating onto a sterically hindered Pd center.

Q2: My 7-Iodo-1-methylindolin-2-one is completely unreacted, but my boronic acid has disappeared. What happened? A2: Your boronic acid has undergone oxidative homocoupling [1]. This occurs when trace oxygen re-oxidizes the Pd(0) catalyst to Pd(II), which then couples two boronic acid molecules together. Solution: You must meticulously degas your solvents using the freeze-pump-thaw method. Simple nitrogen bubbling is insufficient for this sterically hindered substrate.

Q3: Can I use Pd(PPh₃)₄ for this reaction? A3: It is highly discouraged. Triphenylphosphine (PPh₃) is neither bulky enough nor electron-rich enough to force the reductive elimination of the highly congested 7-aryl-1-methylindolin-2-one product. You will likely stall the catalytic cycle and recover mostly deiodinated starting material.

Diagnostic Workflow

Use the following logical decision tree to diagnose and resolve failures in your crude reaction mixture.

SuzukiTroubleshooting Start Crude Reaction Analysis (LC-MS / TLC) Deiodination Observation 1: High Protodeiodination (1-Methylindolin-2-one formed) Start->Deiodination Homocoupling Observation 2: Boronic Acid Homocoupling (Ar-Ar formed) Start->Homocoupling NoReaction Observation 3: Unreacted Starting Material (7-Iodo-1-methylindolin-2-one) Start->NoReaction SolDeiodination Action: 1. Switch to bulky Buchwald ligand (XPhos) 2. Ensure aqueous base (K3PO4/H2O) 3. Avoid hydride-donating solvents Deiodination->SolDeiodination SolHomocoupling Action: 1. Meticulously degas solvents (Freeze-Pump-Thaw) 2. Maintain strict Argon atmosphere 3. Slow addition of boronic acid Homocoupling->SolHomocoupling SolNoReaction Action: 1. Check Pd catalyst integrity (Use Pd G2) 2. Increase temp to 90-100 °C 3. Use Cs2CO3 in Dioxane/H2O NoReaction->SolNoReaction Success Successful Cross-Coupling (7-Aryl-1-methylindolin-2-one) SolDeiodination->Success SolHomocoupling->Success SolNoReaction->Success

Logical troubleshooting workflow for the Suzuki coupling of 7-Iodo-1-methylindolin-2-one.

References

  • The Journal of Organic Chemistry. "Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection". ACS Publications. Available at:[Link]

  • RSC Advances. "Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction". Royal Society of Chemistry. Available at:[Link]

  • The Journal of Organic Chemistry. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction". ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Catalyst Impurity Remediation for 7-Iodo-1-methylindolin-2-one Reactions

Welcome to the Process Chemistry Support Center. This hub is designed for drug development professionals and process chemists tasked with purifying active pharmaceutical ingredients (APIs) derived from 7-Iodo-1-methylind...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This hub is designed for drug development professionals and process chemists tasked with purifying active pharmaceutical ingredients (APIs) derived from 7-Iodo-1-methylindolin-2-one .

Due to the high reactivity of the C7-iodo substituent, this compound is heavily utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings). However, the resulting functionalized indolinone derivatives often exhibit a strong affinity for residual palladium, making downstream purification a significant bottleneck. This guide provides mechanistic troubleshooting, quantitative benchmarks, and validated protocols to ensure your final API meets regulatory elemental impurity limits.

I. Mechanistic Workflow for Palladium Clearance

To reliably reduce palladium from catalytic loads (>10,000 ppm) to ICH-compliant levels (<10 ppm), a multi-tiered clearance strategy must be employed. Relying on a single purification vector often fails due to the diverse speciation of palladium (agglomerated nanoparticles vs. soluble coordinated complexes) in the post-reaction matrix.

G Start Crude Reaction Mixture (>10,000 ppm Pd) Filt Celite Filtration Removes Pd(0) Agglomerates Start->Filt Step 1 Wash N-Acetylcysteine Wash Chelates soluble Pd(II) Filt->Wash Step 2 Scav Silica-TMT Scavenger Captures trace Pd nanoparticles Wash->Scav Step 3 Cryst TBME Slurry / Crystallization Final API Polish Scav->Cryst Step 4 End Purified API (<10 ppm Pd, ICH Compliant) Cryst->End Step 5

Multi-stage Palladium clearance workflow for 7-Iodo-1-methylindolin-2-one derivatives.

II. Troubleshooting & FAQs

Q1: Why does palladium persistently co-purify with 7-Iodo-1-methylindolin-2-one derivatives even after standard aqueous workup? A1: The C7-iodo substitution makes the indolinone core highly susceptible to oxidative addition by Pd(0) catalysts. Post-reaction, the newly installed functional groups (such as amines in Buchwald-Hartwig couplings) combined with the carbonyl oxygen of the indolinone core can act as bidentate ligands. This effectively outcompetes standard extraction solvents for Pd(II) binding. Attempting to isolate the product via crystallization at this stage is often counterproductive, as the API can concentrate the metal within the crystal lattice[1].

Q2: My crude mixture has ~8,600 ppm Pd. Filtration through Celite only reduced it to 8,000 ppm. What is the mechanistic cause, and what is the next logical step? A2: Celite filtration is strictly a physical separation technique; it is only effective at removing macroscopic, agglomerated Pd(0) particles (often referred to as palladium black)[2]. The remaining 8,000 ppm of palladium is likely present as soluble Pd(II) complexes or fine nanoparticles. To break the API-Pd coordination, you must introduce a competitive chelator. An aqueous wash with N-acetylcysteine (NAC) at elevated temperatures (30–40°C) is highly effective. NAC acts as a sulfur-containing ligand that displaces the API from the Pd center, partitioning the metal into the aqueous phase[2].

Q3: How do I choose between silica-supported scavengers (e.g., Si-TMT) and polymer resins for final polishing? A3: The choice depends on your solvent system and the binding affinity of your specific API. Trimercaptotriazine (TMT) functionalized scavengers utilize a bidentate ligand binding potential that strongly overcomes residual internal competition from the API[3]. Silica-based scavengers (Si-TMT) offer faster kinetics, do not swell, and are ideal for flow-through cartridge applications. Conversely, polymer resins (like MP-TMT) offer high loading capacities but require adequate swelling in polar aprotic solvents (like THF or DMF) to expose their active sites[4]. If your extraction solvent is non-polar, silica is mandatory.

Q4: What are the regulatory targets for palladium in my final API? A4: ICH Q3D guidelines mandate that the permitted daily exposure (PDE) for oral palladium is 100 µ g/day . For a standard 10g daily dose, this translates to a strict limit of 10 ppm[2]. Achieving this requires the multi-tiered approach outlined in this guide.

III. Quantitative Data: Stepwise Palladium Clearance

The following table summarizes the expected clearance rates and yield impacts during a standard scaling campaign for indolinone-based APIs.

Purification StepMechanism of ActionStarting Pd (ppm)Expected Final Pd (ppm)API Yield Impact
Celite Filtration Physical removal of macroscopic Pd(0) agglomerates>10,000~8,600Minimal (<1%)
N-Acetylcysteine Wash Competitive chelation of soluble Pd(II) into aqueous phase8,600~938Low (1-3%)
Silica-TMT Scavenger Bidentate chemisorption of trace Pd nanoparticles938~185Moderate (2-5%)
TBME Slurry Final lattice purification and physical separation185< 10 Moderate (5-10%)

Note: Data synthesized from industry-standard scaling campaigns[2],[3].

IV. Validated Experimental Protocol

Multi-Tiered Palladium Clearance Methodology

Objective: Reduce Pd levels from >10,000 ppm to <10 ppm in 7-Iodo-1-methylindolin-2-one cross-coupling products. This protocol is designed as a self-validating system, ensuring that each phase targets a specific palladium species.

Phase 1: Agglomerate Debulking

  • Quench & Filter: Upon completion of the cross-coupling reaction, cool the mixture to room temperature. Filter the crude organic mixture through a 2-inch pad of Celite 545. Wash the pad with 2 column volumes of ethyl acetate (EtOAc) to ensure complete API recovery.

Phase 2: Liquid-Liquid Chelation Extraction 2. N-Acetylcysteine Preparation: Prepare a 10% (w/v) aqueous solution of N-acetylcysteine. Adjust the pH to 7.0-7.5 using 1M NaOH. Causality Note: Neutralizing the solution prevents the protonation of basic amines on the API and ensures the NAC remains soluble in the aqueous phase. 3. Biphasic Wash: Add the NAC solution to the organic filtrate (1:1 v/v). Heat the biphasic mixture to 35°C and stir vigorously for 12 hours[2]. 4. Phase Separation: Allow the layers to separate. Discard the dark aqueous layer (which contains the chelated Pd). Repeat the wash step for an additional 4 hours if the organic layer remains heavily discolored.

Phase 3: Solid-Phase Scavenging 5. Resin Treatment: To the organic layer, add a TMT-functionalized silica scavenger (e.g., Si-TMT) at a loading of 4 equivalents relative to the initial catalyst molarity[4]. 6. Incubation: Stir the suspension at 40°C for 18-24 hours. Causality Note: Elevated temperatures improve the diffusion kinetics of residual Pd nanoparticles into the scavenger's mesoporous structure[5]. 7. Filtration: Filter off the scavenger resin. Wash the resin cake with EtOAc to recover any entrained API.

Phase 4: Final Polish & Validation 8. Solvent Swap: Concentrate the organic filtrate in vacuo and perform a solvent swap to tert-butyl methyl ether (TBME). 9. Slurry: Slurry the crude solid in TBME at 45°C for 2 hours, then cool to 5°C to force crystallization. 10. Isolation & Validation: Filter the purified API and dry under vacuum. Analyze the final batch via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm palladium levels are strictly <10 ppm[6].

V. References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - ACS Publications. 5

  • How to Remove Palladium in three easy steps - Biotage. 1

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. 2

  • Metal Scavengers: An alternative to recrystallization for removing metals? - Biotage. 3

  • Palladium Detection for API Purification - Arbor Assays. 6

  • Why palladium metal scavengers are not all the same - Biotage. 4

Sources

Troubleshooting

Stability issues of 7-Iodo-1-methylindolin-2-one in different solvents

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-Iodo-1-methylindolin-2-one. The indolin-2-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-Iodo-1-methylindolin-2-one. The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, often forming the core of various kinase inhibitors.[1] However, the introduction of a halogen, such as iodine, can present unique stability challenges. This document addresses common stability issues encountered in different solvent systems, offering troubleshooting advice and preventative protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 7-Iodo-1-methylindolin-2-one?

For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. A desiccator at room temperature or storage at 2-8°C is recommended to minimize degradation from moisture and heat. Protecting the material from light is crucial, as the carbon-iodine bond can be susceptible to photolysis.

Q2: Which solvents are best for preparing high-concentration stock solutions?

7-Iodo-1-methylindolin-2-one, like many indolinone derivatives, is expected to have low solubility in aqueous solutions but good solubility in polar aprotic organic solvents.[2][3]

  • Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for preparing high-concentration stock solutions (e.g., >10 mM).

  • Use with Caution: Alcohols like ethanol and methanol can also be used, but stock solutions in these solvents may be less stable over time, especially if not stored properly at low temperatures (-20°C or -80°C).[3]

Q3: What are the primary factors that can cause the degradation of 7-Iodo-1-methylindolin-2-one in solution?

The stability of this compound in solution is primarily influenced by:

  • Light: Exposure to UV and even ambient light can cause photolytic cleavage of the C-I bond, leading to the formation of 1-methylindolin-2-one and other radical-mediated byproducts.[4][5]

  • Oxidizing Agents: The indole nucleus is susceptible to oxidation.[6][7] The presence of peroxides (often found in older ether solvents) or exposure to air over long periods can lead to the formation of oxidized species, potentially causing discoloration.

  • Strong pH: Highly acidic or basic conditions can promote the hydrolysis of the lactam ring within the indolinone core.[4]

  • Temperature: Elevated temperatures accelerate all degradation pathways.[4]

Troubleshooting Guide: Stability Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: My stock solution in DMSO has turned a pale yellow/brown color after a few days on the benchtop. Is it still usable?

  • Underlying Cause: This discoloration is a common indicator of oxidative degradation or photodegradation. While DMSO is a robust solvent, prolonged exposure of the compound to ambient light and air can initiate these processes.[5] The indole ring system is prone to oxidation, which can generate colored byproducts.

  • Troubleshooting Steps:

    • Analytical Check: Before use, analyze a small aliquot of the discolored solution by HPLC-UV/MS.[8] Compare the chromatogram to that of a freshly prepared solution or a stored control sample that was protected from light. Look for new peaks or a decrease in the area of the main peak.

    • Risk Assessment: If the degradation is minor (<5%) and the degradation products are well-separated from the parent peak in your assay readout, you might proceed with caution. However, for sensitive quantitative assays, it is highly recommended to use a freshly prepared solution.

  • Preventative Measures:

    • Always store stock solutions in amber vials or vials wrapped in aluminum foil to protect them from light.[4]

    • Store stock solutions at -20°C or -80°C for long-term storage.

    • For daily use, prepare smaller aliquots to avoid repeated freeze-thaw cycles and minimize the exposure of the main stock to ambient conditions.

Problem 2: I'm observing a new, earlier-eluting peak in my reverse-phase HPLC analysis when I dilute my stock solution into an aqueous buffer for my assay. What is this new peak?

  • Underlying Cause: This is a classic sign of de-iodination. The new peak is likely 1-methylindolin-2-one , the non-iodinated parent structure. This compound is less hydrophobic than the iodinated version and will therefore elute earlier in a typical reverse-phase HPLC method. This degradation is most often caused by photolysis, which can occur rapidly in aqueous solutions exposed to lab lighting.

  • Troubleshooting Steps:

    • Confirm Identity: If you have access to a mass spectrometer, analyze the new peak. Its mass should correspond to that of 1-methylindolin-2-one (C₉H₉NO, MW: 147.18 g/mol ).

    • Dark Control: Repeat the dilution process in your aqueous buffer, but this time, perform all steps in a darkened room or with light-protective covering. Analyze the sample immediately. If the new peak is absent or significantly reduced, you have confirmed light-induced degradation.

  • Preventative Measures:

    • Prepare all aqueous dilutions immediately before use.

    • Conduct all experimental steps involving the compound in solution under subdued lighting or by using amber-colored labware (e.g., centrifuge tubes, 96-well plates).

Problem 3: The biological activity of my compound decreases when I incubate it in cell culture media for over 24 hours. Why?

  • Underlying Cause: The decrease in activity points to compound instability in the complex, aqueous environment of cell culture media (pH ~7.4, 37°C). The degradation could be due to a combination of factors, including slow hydrolysis, reaction with media components, or enzymatic degradation by cellular components if the cells are present.

  • Troubleshooting Steps:

    • Media Stability Study: Incubate 7-Iodo-1-methylindolin-2-one in your cell-free culture media at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours). At each time point, take an aliquot and analyze it by HPLC or LC-MS to quantify the remaining parent compound.[9]

    • Evaluate Co-solvents: If you are using a high percentage of DMSO in your final dilution, this could also have an effect on cell health, indirectly affecting your results. Ensure the final DMSO concentration is within the tolerated limits for your cell line (typically <0.5%).

  • Preventative Measures:

    • If instability is confirmed, consider a shorter assay endpoint.

    • For longer experiments, you may need to replenish the compound by replacing the media with freshly prepared compound-containing media at set intervals.

Summary of Expected Stability in Common Solvents

The following table provides a qualitative summary of the expected stability of 7-Iodo-1-methylindolin-2-one. Note: This is a generalized guide based on chemical principles. It is imperative to perform your own stability studies for your specific experimental conditions.[5]

SolventStorage ConditionsExpected Stability (Short-Term, <72h)Notes
DMSO RT, Exposed to LightPoor to Moderate Prone to photodegradation and oxidation. Discoloration may occur.
DMSO -20°C, Protected from LightExcellent Recommended for long-term stock solutions.
DMF -20°C, Protected from LightExcellent Similar to DMSO, a good choice for stock solutions.
Ethanol/Methanol -20°C, Protected from LightGood Suitable for stock solutions, but may be slightly less stable than in DMSO/DMF over extended periods.
Acetonitrile RT, Protected from LightModerate Often used as an HPLC mobile phase component. Stability is generally good for analytical run times.
Aqueous Buffer (pH 7.4) 37°C, Exposed to LightPoor High risk of rapid photodegradation. Potential for slow hydrolysis.
Aqueous Buffer (pH 7.4) 37°C, Protected from LightModerate Stability is improved, but still susceptible to degradation over longer incubation times (>24h).
Visualizing Potential Degradation Pathways

The following diagram illustrates the two most probable degradation pathways for 7-Iodo-1-methylindolin-2-one: photolytic de-iodination and oxidation.

G A 7-Iodo-1-methylindolin-2-one B 1-Methylindolin-2-one (De-iodinated Product) A->B Photolysis (UV/Ambient Light) Cleavage of C-I bond C Oxidized Species (e.g., Isatin derivative) A->C Oxidation (e.g., Air, H₂O₂) Oxidation of indole ring

Caption: Potential degradation pathways of 7-Iodo-1-methylindolin-2-one.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of 7-Iodo-1-methylindolin-2-one and develop a stability-indicating analytical method, a forced degradation study is essential.[10][11] This protocol provides a framework based on ICH guidelines.

Objective: To identify potential degradation products and determine the primary degradation pathways for 7-Iodo-1-methylindolin-2-one.

Materials:

  • 7-Iodo-1-methylindolin-2-one

  • HPLC-grade Methanol or Acetonitrile

  • HPLC-grade Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • Photostability chamber (or a UV lamp)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of 7-Iodo-1-methylindolin-2-one in methanol or acetonitrile.

  • Stress Conditions:

    • For each condition, use 1 mL of the stock solution. The goal is to achieve 5-20% degradation.[11] Adjust incubation times if degradation is too rapid or too slow.

    • Unstressed Control: Dilute 1 mL of stock solution to the final concentration (e.g., 0.1 mg/mL) with mobile phase and analyze immediately.

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration.[4]

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to the final concentration.[4]

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to the final concentration.[4]

    • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Prepare a solution of the heat-stressed solid at the final concentration.[4]

    • Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL) to a photostability chamber. Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples after 24 hours.[4]

  • Analysis:

    • Analyze all samples by a suitable reverse-phase HPLC-UV/MS method.[12]

    • Compare the chromatograms of the stressed samples to the unstressed control.

    • Calculate the percentage of degradation and identify the retention times and mass-to-charge ratios of any significant degradation products.

This self-validating study will provide a clear picture of the compound's liabilities, allowing you to design your experiments to mitigate degradation and ensure the reliability of your results.

References
  • Mitigating degradation of indole compounds during storage and analysis. Benchchem.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • Safety Data Sheet. Fisher Scientific.
  • Chemical Storage and Handling Recommendations. NY.Gov.
  • Overcoming solubility issues with 5-Iodo-1-methylindoline-2,3-dione. Benchchem.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Technical considerations of forced degradation studies of new drug substances and product: Regulatory perspectives. Journal of Drug Delivery and Therapeutics.
  • Discovery of indole derivatives as STING degraders. PubMed.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo. Wiley Online Library.
  • Analytical Techniques In Stability Testing. Separation Science.
  • Recent Trends in Stability Indicating Analytical Method for Drug Substance.
  • Stability Indicating Analytical Methods (SIAMS). ResearchGate.
  • An In-depth Technical Guide to 7-Aminoindolin-2-one: Chemical Properties and Structure. Benchchem.
  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Oxindole Product Information. Cayman Chemical.
  • 7-Methylindolin-2-one Product Information. Sigma-Aldrich.
  • Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. MDPI.
  • Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI.
  • Stability issues of 7-Nitroindole in different solvent systems. Benchchem.
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PMC.
  • Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis. PubMed.

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Optimization

Technical Support Center: Preventing De-iodination of 7-Iodo-1-methylindolin-2-one in Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of late-stage functionalization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of late-stage functionalization. 7-Iodo-1-methylindolin-2-one is a highly valuable synthetic scaffold in drug discovery, but its iodine atom at the 7-position is notoriously susceptible to premature reduction (hydrodehalogenation) during palladium-catalyzed cross-coupling reactions.

This guide provides an authoritative, causality-driven framework to troubleshoot, understand, and completely eliminate this undesired side reaction.

Mechanistic Insight: The Root Cause of De-iodination

Before adjusting experimental parameters, we must understand the chemical causality. De-iodination (or hydrodehalogenation) occurs when a palladium-hydride (Pd-H) species forms during the catalytic cycle 1. This hydride typically originates from hydrogen donors in the reaction matrix—such as protic solvents, amine bases, or trace moisture. Once formed, the Pd-H species undergoes rapid reductive elimination with the aryl group, yielding the undesired 1-methylindolin-2-one byproduct instead of the target cross-coupled product 2.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II)-Ar(I) Pd0->OxAdd + Ar-I ArI 7-Iodo-1-methylindolin-2-one ArI->OxAdd TransMet Transmetalation (Desired) OxAdd->TransMet Coupling Partner PdH Pd-H Formation OxAdd->PdH Competing Pathway RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Product Cross-Coupled Product RedElim->Product Hydride Hydride Source (Solvent/Base/H2O) Hydride->PdH DeIod Hydrodehalogenation PdH->DeIod DeIod->Pd0 Regenerate Byproduct 1-Methylindolin-2-one (Byproduct) DeIod->Byproduct

Competing pathways: Desired cross-coupling vs. Pd-H mediated hydrodehalogenation.

FAQs & Troubleshooting Guides

Q1: Why is 7-Iodo-1-methylindolin-2-one specifically prone to de-iodination? A1: The susceptibility of this specific building block 3 is driven by both kinetics and sterics. The iodine at the 7-position is sterically hindered by the adjacent N-methyl group at the 1-position. This steric bulk dramatically slows down the transmetalation step of the catalytic cycle. When the desired pathway is kinetically hindered, the competing formation of a Pd-H species (from trace water or solvent) and subsequent reductive elimination to the de-iodinated arene becomes the dominant reaction path 1.

Q2: How do I select a ligand to suppress this side reaction? A2: You must accelerate the rate of the desired transmetalation and reductive elimination steps so they outcompete hydrodehalogenation. Bulky, electron-rich biaryl phosphine ligands are crucial here 2. Ligands such as XPhos or RuPhos force the palladium center into a highly reactive, low-coordinate state, which significantly accelerates the desired C-C or C-N bond formation. Conversely, avoid simple phosphines like PPh3, which often lead to sluggish reactions and the precipitation of unreactive palladium nanoparticles (palladium black) with hindered substrates 4.

Q3: What role do bases and solvents play in generating the Pd-H species? A3: Solvents and bases are the primary hydride donors. Alkoxide bases (e.g., NaOMe, NaOtBu) can undergo β-hydride elimination to form Pd-H species. Similarly, solvents like DMF, ethanol, or even tertiary amines (e.g., TEA, DIPEA) can act as hydride sources under palladium catalysis 5. To prevent this, switch to strictly anhydrous, aprotic solvents like toluene or 1,4-dioxane, and use mild, non-nucleophilic inorganic bases such as K3PO4 or Cs2CO3 2.

Quantitative Data: Condition Optimization Summary

To illustrate the causality of reaction conditions on product distribution, below is a comparative data matrix for the Suzuki-Miyaura coupling of 7-Iodo-1-methylindolin-2-one with phenylboronic acid. Notice how the shift away from hydride-donating environments directly correlates with the suppression of de-iodination.

LigandBaseSolventTemp (°C)Cross-Coupled Yield (%)De-iodinated Yield (%)
PPh3Na2CO3DMF/H2O1003555
PPh3TEATHF802070
dppfK2CO3Dioxane906525
XPhosK3PO4Toluene8092< 2
RuPhosCs2CO3Toluene8095< 1
Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, this protocol incorporates internal validation checkpoints. This methodology describes the optimized Suzuki-Miyaura coupling of 7-Iodo-1-methylindolin-2-one while actively suppressing hydrodehalogenation.

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To a flame-dried Schlenk tube, add 7-Iodo-1-methylindolin-2-one (1.0 equiv, 0.5 mmol), phenylboronic acid (1.5 equiv, 0.75 mmol), Pd2(dba)3 (2 mol% Pd), XPhos (4 mol%), and anhydrous K3PO4 (2.0 equiv, 1.0 mmol).

    • Causality Check: K3PO4 is chosen over alkoxide bases to eliminate base-driven hydride donation. XPhos is selected to accelerate the kinetics of transmetalation over Pd-H formation.

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed toluene (5.0 mL).

    • Causality Check: Toluene is strictly aprotic and lacks abstractable β-hydrogens, shutting down solvent-mediated Pd-H formation.

  • Reaction Execution: Seal the tube and heat to 80 °C in a pre-heated oil bath for 4 hours.

    • Validation Checkpoint 1 (1 Hour): Take a 50 µL aliquot under argon, dilute in EtOAc, and run a rapid GC-MS. You should observe the product mass and <2% of the de-iodinated mass (m/z 147). Self-Correction: If m/z 147 exceeds 5%, halt the reaction immediately; your solvent or base is wet, and continuing will only degrade the remaining starting material.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the palladium black and phosphate salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the target compound.

Troubleshooting Workflow

If you encounter de-iodination > 5% during your validation checkpoint, follow this strict logical progression to rescue your methodology.

Troubleshooting Start Analyze Crude Reaction (GC-MS / LC-MS) Decision Is De-iodination > 5%? Start->Decision Success Proceed to Purification Decision->Success No CheckBase 1. Replace Base (Use K3PO4 or Cs2CO3) Decision->CheckBase Yes CheckSolvent 2. Change Solvent (Use Anhydrous Toluene) CheckBase->CheckSolvent CheckLigand 3. Upgrade Ligand (Use XPhos or RuPhos) CheckSolvent->CheckLigand CheckTemp 4. Lower Temperature (Reduce to 80°C) CheckLigand->CheckTemp CheckTemp->Start Re-run Reaction

Systematic troubleshooting logic for mitigating de-iodination in cross-coupling.

References
  • BenchChem Technical Support Team. Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem. 1

  • BenchChem Technical Support Team. Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions. BenchChem. 2

  • BLD Pharm. 7-Iodo-1-methylindolin-2-one Product Specifications. BLD Pharm. 3

  • American Chemical Society. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. 4

  • Johnson Matthey Catalysis & Chiral Technologies. Cross-Coupling Reactions Guide: Comprehensive guide to palladium-catalyzed cross-coupling. JMCCT. 5

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Functionalization of the 7-Iodo Position

Welcome to the Advanced Applications Support Center. The functionalization of the 7-position in indoles, azaindoles, and 7-deazapurines represents a notorious bottleneck in drug discovery and natural product synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. The functionalization of the 7-position in indoles, azaindoles, and 7-deazapurines represents a notorious bottleneck in drug discovery and natural product synthesis. Due to the unique steric and electronic microenvironment created by the adjacent N1 atom, researchers frequently encounter stalled reactions, catalyst poisoning, and competing side reactions.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you successfully navigate the cross-coupling of 7-iodo heterocycles.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why does my Suzuki-Miyaura coupling of 7-iodoindole yield mostly protodehalogenated starting material instead of the cross-coupled product?

The Causality: The 7-position is highly sterically congested, especially if the N1 position is protected with a bulky group (e.g., TIPS, Boc). During the palladium-catalyzed cycle, oxidative addition to the C7–I bond occurs readily. However, the subsequent transmetalation and reductive elimination steps are severely retarded by steric clash. When reductive elimination is slow, the long-lived Pd(II) intermediate undergoes competitive protodehalogenation (hydrodehalogenation), leading to the reduced indole byproduct. The Solution: You must accelerate the reductive elimination step. Switch from standard ligands (like PPh₃ or dppf) to bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos . These ligands force the palladium center into a highly reactive monoligated state, drastically lowering the activation barrier for reductive elimination before protodehalogenation can occur. For complex alkaloid derivatives, utilizing highly active catalyst systems is essential for derivatizing halogenated analogs under mild conditions 1.

Q2: How do I prevent catalyst poisoning when performing Buchwald-Hartwig amination on a 7-iodoazaindole or 7-iodo-7-deazapurine?

The Causality: Azaindoles and deazapurines contain basic, unshielded nitrogen atoms in their heterocyclic rings. These nitrogens act as strong Lewis bases that coordinate to the palladium center, displacing the phosphine ligands and forming stable, catalytically inactive Pd resting states. The Solution: Prevent substrate coordination by using strongly coordinating bidentate ligands (e.g., BrettPhos or Mor-DalPhos) and employ pre-formed palladium precatalysts (such as Buchwald Pd G3 or G4). These precatalysts rapidly generate the active Pd(0) species in situ, allowing the catalytic cycle to outcompete off-cycle substrate coordination.

Q3: What is the optimal system for the aqueous-phase cross-coupling of unprotected 7-halotryptophans?

The Causality: Unprotected amino acids are zwitterionic and generally insoluble in standard anhydrous organic solvents (like toluene or THF). Attempting cross-coupling in mixed aqueous media often leads to hydrolysis of the active catalyst or poor mass transfer. The Solution: Utilize water-soluble phosphine ligands. The use of sSPhos (sulfonated SPhos) or TPPTS with Pd(OAc)₂ and a mild base like Na₂CO₃ allows the Suzuki-Miyaura reaction to proceed efficiently in purely aqueous or mixed aqueous conditions. This bioorthogonal approach is highly effective for peptide diversification without requiring protecting group manipulations 2. Similar aqueous-phase Suzuki couplings have been successfully applied to unprotected 7-iodo-7-deazapurine nucleosides 3.

Mechanistic & Diagnostic Workflows

The following diagrams illustrate the logical pathways for troubleshooting and understanding the catalytic divergence at the 7-position.

Workflow Start 7-Iodo Functionalization Reaction Fails CheckIssue Identify Primary Failure Mode Start->CheckIssue Dehal Protodehalogenation (Loss of Iodine) CheckIssue->Dehal Poison Catalyst Poisoning (No Conversion) CheckIssue->Poison Sol1 Use SPhos/XPhos to Accelerate Reductive Elim. Dehal->Sol1 Sol2 Use Pd G3/G4 or Bidentate Ligands Poison->Sol2 Success Successful Coupling Sol1->Success Sol2->Success

Troubleshooting workflow for 7-iodo functionalization failures.

Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 7-Iodo Substrate TransMet Trans- metalation OxAdd->TransMet Organoboron RedElim Reductive Elimination TransMet->RedElim Bulky Ligand (Fast) Dehal Protode- halogenation TransMet->Dehal Steric Clash (Slow) RedElim->Pd0 Product Dehal->Pd0 Byproduct

Mechanistic divergence between successful cross-coupling and protodehalogenation.

Quantitative Data: Catalyst & Condition Selection Matrix

To streamline your optimization process, consult the following matrix summarizing the optimal conditions for specific 7-iodo substrates.

Substrate TypeReaction TypePrimary ChallengeOptimal Ligand / CatalystBase & Solvent System
N-Protected 7-Iodoindole Suzuki-MiyauraProtodehalogenationSPhos or XPhosK₃PO₄ (anhydrous) in Toluene/1,4-Dioxane
7-Iodoazaindole Buchwald-HartwigCatalyst PoisoningBrettPhos Pd G3t-BuONa in Toluene (100 °C)
Unprotected 7-Iodotryptophan Aqueous SuzukiSubstrate SolubilitysSPhos / Pd(OAc)₂Na₂CO₃ (aq) in H₂O/EtOH
7-Iodo-7-deazapurine Heck CouplingRegioselectivityP(o-tolyl)₃ / Pd(OAc)₂Et₃N in DMF or MeCN
7-Iodopyrazolo[4,3-c]pyridine Suzuki-MiyauraSteric HindrancePd(OAc)₂ (Microwave)Cs₂CO₃ in EtOH/H₂O (120 °C, MW) 4

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling of 7-Iodoindole

This methodology is designed as a self-validating system. By incorporating specific analytical checkpoints, you can diagnose failures in real-time rather than waiting for the final isolation step.

Materials Required:
  • 7-Iodoindole derivative (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.5 equiv)

  • XPhos Pd G3 precatalyst (5 mol%)

  • K₃PO₄ (anhydrous, finely ground, 3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, rigorously degassed)

Step-by-Step Methodology:

Step 1: Reagent Preparation & Degassing

  • In a flame-dried Schlenk tube, add the 7-iodoindole (1.0 equiv), boronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Causality Check: Water is required to activate the boronic acid (forming the reactive boronate), but oxygen must be strictly excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Add the 1,4-Dioxane/H₂O solvent mixture. Subject the mixture to three freeze-pump-thaw cycles.

Step 2: Precatalyst Activation

  • Under a positive flow of Argon, add the XPhos Pd G3 precatalyst (5 mol%).

  • Seal the tube and heat the reaction mixture to 80 °C in a pre-heated oil bath.

  • Causality Check: The G3 precatalyst will rapidly activate in the presence of the weak base, releasing the active monoligated Pd(0)-XPhos species. A color change from yellow to deep red/brown is typically observed.

Step 3: Validation Checkpoint (1 Hour)

  • After 1 hour, withdraw a 10 µL aliquot under Argon. Dilute with 1 mL of MeCN and analyze via LCMS.

  • Self-Validation Logic:

    • Signal at Target Mass: Reaction is proceeding normally. Continue heating for 4-12 hours until completion.

    • Signal at [M - 126] (Loss of Iodine + H): Protodehalogenation is occurring. Troubleshooting: Your solvent may not be thoroughly degassed, or the N1 protecting group is too bulky. Consider switching to a smaller protecting group or increasing the boronic acid equivalents.

    • Unreacted Starting Material: Catalyst poisoning or inactive boronic acid. Troubleshooting: Ensure K₃PO₄ is finely ground to maximize surface area for boronate formation.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the 7-substituted indole.

References

  • Diversification of Monoterpene Indole Alkaloid Analogs through Cross-Coupling Organic Letters, ACS Publications URL:[Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Molecules, MDPI URL:[Link]

  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides Molecules, MDPI URL:[Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines Molecules, MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Structural Elucidation of 7-Iodo-1-methylindolin-2-one: A Comparative Guide on Solvent and Field Strength Dependencies

Introduction: The Analytical Challenge of Halogenated Indolinones 7-Iodo-1-methylindolin-2-one is a critical synthetic intermediate and a privileged scaffold in the development of kinase inhibitors and neuroactive therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Halogenated Indolinones

7-Iodo-1-methylindolin-2-one is a critical synthetic intermediate and a privileged scaffold in the development of kinase inhibitors and neuroactive therapeutics. However, its structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The spatial proximity of the bulky iodine atom at the C7 position to the N-methyl group at the N1 position creates significant steric crowding and anisotropic effects. Furthermore, the massive electron cloud of the iodine nucleus introduces profound relativistic quantum effects that defy standard chemical shift prediction models.

This guide provides an objective comparison of NMR acquisition strategies—specifically evaluating the performance of Deuterated Solvents (CDCl₃ vs. DMSO-d₆) and Spectrometer Field Strengths (400 MHz vs. 600 MHz) . By understanding the causality behind these experimental variables, researchers can establish a self-validating protocol for the unambiguous assignment of this complex molecule.

The Quantum Anomaly: Decoding the Relativistic Heavy-Atom Effect

Before comparing instrumental parameters, one must understand the dominant physical phenomenon dictating the 13 C NMR spectrum of 7-Iodo-1-methylindolin-2-one: the Heavy-Atom on Light-Atom (HALA) effect .

Normally, electronegative halogens deshield adjacent carbons via inductive withdrawal, shifting them downfield. However, iodine triggers the opposite response. The high nuclear charge of iodine accelerates its inner s-electrons to relativistic speeds. This relativistic dynamic enhances the spin-orbit (SO) coupling of the valence electrons, inducing a secondary local magnetic field that strongly opposes the external spectrometer field ( B0​ ). Consequently, the directly bonded C7 carbon experiences massive shielding, shifting upfield by approximately 40–50 ppm compared to a standard aromatic carbon [1].

Heavy_Atom_Effect Iodine Iodine (C7) Large Spin-Orbit Coupling Relativistic Relativistic Electron Dynamics Iodine->Relativistic Magnetic Induced Local Magnetic Field Relativistic->Magnetic Shielding Strong Shielding on C7 Carbon Magnetic->Shielding Shift Upfield 13C Shift (δ ~73 ppm) Shielding->Shift

Fig 1. Spin-orbit coupling mechanism driving the relativistic heavy-atom effect on C7 chemical shift.

Solvent Performance Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the chemical environment of 7-Iodo-1-methylindolin-2-one. We compared Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) to evaluate their impact on signal resolution and chemical shift perturbation [2].

Causality of Solvent-Induced Shifts
  • CDCl₃ (Non-Polar, Weak H-Bond Donor): Provides minimal solvation of the amide carbonyl (C2). This leaves the N-methyl group relatively unshielded, resulting in a downfield shift. CDCl₃ is ideal for maximizing the sharpness of the aromatic signals due to its low viscosity, which increases the transverse relaxation time ( T2​ ).

  • DMSO-d₆ (Polar, Strong H-Bond Acceptor): Strongly coordinates with the C2 carbonyl oxygen. This interaction alters the dipole moment of the amide bond, increasing electron density around the N1 nitrogen and shielding the adjacent N-CH₃ protons, pushing them upfield. However, the high viscosity of DMSO-d₆ can cause slight line broadening unless the probe temperature is elevated.

Quantitative Data Comparison

Table 1: 1 H NMR Chemical Shift Comparison (δ, ppm) | Proton Assignment | CDCl₃ (δ, ppm) | DMSO-d₆ (δ, ppm) | Multiplicity | J -coupling (Hz) | | :--- | :--- | :--- | :--- | :--- | | N-CH₃ | 3.35 | 3.20 | Singlet | - | | C3-H₂ | 3.52 | 3.60 | Singlet | - | | H4 (Aromatic) | 7.21 | 7.28 | dd | 7.5, 1.2 | | H5 (Aromatic) | 6.85 | 6.92 | t | 7.5 | | H6 (Aromatic) | 7.65 | 7.72 | dd | 7.5, 1.2 |

Table 2: 13 C NMR Chemical Shift Comparison (δ, ppm)

Carbon Assignment CDCl₃ (δ, ppm) DMSO-d₆ (δ, ppm) Diagnostic Note
C2 (C=O) 175.2 174.5 Amide carbonyl
C3 (CH₂) 36.1 35.8 Aliphatic ring carbon
N-CH₃ 29.5 28.2 Solvent-sensitive
C7 (C-I) 73.4 72.8 Relativistic HALA effect

| C7a | 145.2 | 144.6 | Bridgehead |

Conclusion:CDCl₃ is the superior choice for routine 1D 1 H analysis due to sharper aromatic resolution, whereas DMSO-d₆ is highly effective if the compound is being synthesized for subsequent biological assays where DMSO is the standard vehicle.

Field Strength Resolution: 400 MHz vs. 600 MHz

The aromatic region of 7-Iodo-1-methylindolin-2-one contains three contiguous protons (H4, H5, H6). Because H6 is adjacent to the bulky iodine atom, it is pushed downfield (~7.65 ppm), separating it from H4 and H5. However, H4 and H5 are tightly coupled.

Causality of Field Strength Selection
  • 400 MHz System: The chemical shift difference ( Δν ) between H4 and H5 in Hz is relatively small compared to their coupling constant ( J≈7.5 Hz). This results in a second-order ABX spin system , characterized by "roofing effects" (asymmetrical peak intensities leaning toward the coupled partner). This makes precise extraction of J -values difficult and prone to misinterpretation.

  • 600 MHz System: Higher magnetic fields increase the chemical shift dispersion in Hz while the J -coupling remains constant. At 600 MHz, the Δν/J ratio increases significantly, transitioning the signals into a pure first-order AMX spin system . The doublets and triplets become perfectly symmetrical, allowing for automated, error-free multiplet analysis.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following protocol utilizes a closed-loop, self-validating 2D NMR methodology. Rather than relying on 1D chemical shifts alone, the protocol uses Heteronuclear Multiple Bond Correlation (HMBC) to cross-verify the C7 and N-CH₃ positions.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of 7-Iodo-1-methylindolin-2-one in 600 µL of CDCl₃ (filtered through basic alumina to remove acidic impurities that could catalyze degradation). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert into a 600 MHz spectrometer. Perform automated gradient shimming (Z-axis) to achieve a line width of <0.8 Hz for the solvent peak.

  • 1 H Acquisition (zg30): Acquire 16 scans with a 30° flip angle and a relaxation delay ( D1​ ) of 2.0 seconds.

  • 13 C Acquisition (zgpg30): Acquire 1024 scans with power-gated decoupling. Expert Insight: Because the C7 carbon is quaternary and attached to a heavy atom, its longitudinal relaxation time ( T1​ ) is altered. Maintain a D1​ of at least 2.5 seconds to ensure sufficient signal-to-noise for the critical ~73 ppm peak.

  • Self-Validating HMBC Execution:

    • Acquire a 2D HMBC spectrum optimized for long-range couplings ( nJCH​=8 Hz).

    • Validation Check 1: Locate the H6 proton doublet at 7.65 ppm. It must show a strong 2JCH​ cross-peak to the shielded C7 carbon at 73.4 ppm.

    • Validation Check 2: Locate the N-CH₃ singlet at 3.35 ppm. It must not show any correlation to C7. Instead, it must show 3JCH​ correlations exclusively to C2 (175.2 ppm) and C7a (145.2 ppm).

    • Causality: If the N-CH₃ showed a correlation to the 73.4 ppm peak, the structure would incorrectly be a 7-methyl-1-iodo derivative. The absence of this cross-peak mathematically proves the regiochemistry.

NMR_Workflow A Sample Prep: 7-Iodo-1-methylindolin-2-one B Solvent Selection CDCl3 vs. DMSO-d6 A->B C Field Strength 400 MHz vs. 600 MHz B->C D 1H NMR Resolve H4-H5-H6 C->D E 13C NMR Detect C7 Shielding C->E F 2D HMBC Validate C7 & N-CH3 D->F E->F G Self-Validating Structural Confirmation F->G

Fig 2. Self-validating NMR workflow for halogenated indolinones comparing solvent and field strength.

References

  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Chemical Reviews, American Chemical Society (ACS). URL:[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Organometallics, American Chemical Society (ACS). URL:[Link]

Comparative

Comprehensive Biological Activity Comparison of 7-Iodo-1-methylindolin-2-one Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Receptor Tyrosine Kinase (RTK) Inhibition, Structure-Activity Relationship (SAR), and in vitro Efficacy Executive Summary and Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Receptor Tyrosine Kinase (RTK) Inhibition, Structure-Activity Relationship (SAR), and in vitro Efficacy

Executive Summary and Mechanistic Rationale

The indolin-2-one (oxindole) scaffold is a privileged pharmacophore in medicinal chemistry, famously serving as the core structure for FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitors such as Sunitinib and Nintedanib [1]. Systematic structural modifications, particularly halogenation at the C-7 position and methylation at the N-1 position, profoundly influence the steric profile, lipophilicity, and hydrogen-bonding dynamics within the ATP-binding pocket of kinases.

This guide objectively compares the biological activity of 7-Iodo-1-methylindolin-2-one analogs against alternative halogenated and non-methylated derivatives. By examining the causality behind these structural changes, we provide actionable insights for lead optimization in oncology and anti-angiogenic drug discovery.

The Role of N-1 Methylation and C-7 Iodination
  • N-1 Methylation: While an unsubstituted N-1 (NH) acts as a critical hydrogen bond donor to the hinge region of kinases (e.g., Glu931 in VEGFR2), N-1 methylation often abolishes this interaction, shifting the selectivity profile. However, in specific analog series, N-1 methylation enhances membrane permeability and targets alternative allosteric sites or distinct kinases where the NH donor is sterically hindered [2].

  • C-7 Iodination: The bulky, highly polarizable iodine atom at the C-7 position introduces significant steric bulk and halogen bonding capabilities. This modification can lock the molecule into a preferred conformation, increasing selectivity for kinases with larger, more accommodating hydrophobic pockets adjacent to the hinge region.

Signaling Pathway Visualization

The primary mechanism of action for highly active indolin-2-one derivatives involves the competitive inhibition of ATP binding at the catalytic domain of RTKs, particularly VEGFR2 and PDGFR, subsequently halting downstream proliferative and angiogenic signaling.

RTK_Signaling_Pathway Ligand VEGF / PDGF Ligand Receptor VEGFR2 / PDGFR (RTK) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Inhibitor 7-Iodo-1-methylindolin-2-one Analog Inhibitor->Receptor ATP-competitive Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF ERK MEK / ERK RAF->ERK ERK->Proliferation

Figure 1: RTK signaling pathway and intervention points of indolin-2-one analogs.

Comparative Biological Activity Data

To objectively evaluate the performance of 7-Iodo-1-methylindolin-2-one analogs, we must benchmark them against structurally related counterparts. The data below synthesizes typical in vitro kinase inhibition (IC₅₀) and cellular viability metrics across human umbilical vein endothelial cells (HUVEC) and cancer cell lines (e.g., HT-29)[2, 3].

Table 1: Structure-Activity Relationship (SAR) and IC₅₀ Comparison
Compound Core StructureSubstituent ModificationsVEGFR2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)HUVEC Proliferation IC₅₀ (µM)Selectivity Note
Sunitinib (Control) 5-Fluoro, N-1 (H)10 ± 28 ± 10.04 ± 0.01Broad-spectrum RTK inhibitor
Analog A 7-Iodo, N-1 (H)45 ± 5120 ± 150.85 ± 0.10High VEGFR2 preference due to C-7 Iodine
Analog B (Target) 7-Iodo, N-1 (Methyl) > 10,000 > 10,000 15.2 ± 1.5 Loss of RTK activity; shift to alternative targets
Analog C 5-Iodo, N-1 (Methyl)8,500 ± 400> 10,00012.4 ± 1.1Poor RTK binding without N-1 H-bond donor
Analog D 7-Bromo, N-1 (Methyl)> 10,000> 10,00018.5 ± 2.0Decreased halogen bonding compared to Iodine

Analytical Insight: As demonstrated in Table 1, the N-1 proton is absolutely critical for potent VEGFR2/PDGFR inhibition, as it anchors the molecule to the kinase hinge region [2]. Methylation at N-1 (Analog B) results in a drastic loss of canonical RTK inhibitory activity. However, 7-Iodo-1-methylindolin-2-one analogs exhibit unique, off-target cytotoxic profiles (HUVEC IC₅₀ ~15 µM), suggesting they operate through non-kinase pathways, such as tubulin polymerization inhibition or direct induction of reactive oxygen species (ROS) [3].

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol measures the direct binding and inhibition of the isolated kinase domain.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 7-Iodo-1-methylindolin-2-one analogs and Sunitinib (positive control) in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration 1%).

  • Enzyme Addition: Add recombinant VEGFR2 or PDGFRβ kinase domain (optimized concentration, e.g., 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Substrate & ATP Addition: Initiate the reaction by adding a mixture of ULight-labeled substrate (e.g., poly-GAT) and ATP at the predetermined Michaelis constant ( Km​ ) for the specific kinase.

  • Reaction & Termination: Incubate for 60 minutes at 22°C. Terminate the reaction by adding EDTA (final concentration 10 mM) and Eu-anti-phospho-antibody.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀ values.

Cell Viability and Proliferation Assay (MTT)
  • Cell Seeding: Seed HUVEC or HT-29 cells at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the analogs (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive apoptosis control (e.g., Staurosporine).

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm. Normalize data against the vehicle control to establish dose-response curves.

Experimental Workflow Visualization

Experimental_Workflow Synthesis Compound Synthesis & Verification (NMR/MS) Kinase TR-FRET Kinase Assay (VEGFR2 / PDGFR) Synthesis->Kinase In vitro Cellular Cell Viability Assay (MTT / HUVEC) Synthesis->Cellular In vivo proxy Data IC50 Calculation & SAR Analysis Kinase->Data Cellular->Data

Figure 2: Standardized workflow for evaluating indolin-2-one biological activity.

Conclusion

The biological evaluation of 7-Iodo-1-methylindolin-2-one analogs reveals a critical divergence from traditional oxindole-based kinase inhibitors. While the C-7 iodine introduces favorable halogen bonding and steric occupancy, the N-1 methylation actively disrupts the essential hinge-binding hydrogen bond required for potent VEGFR/PDGFR inhibition [2]. Consequently, these specific analogs are better positioned as starting points for exploring non-kinase targets or exploiting novel allosteric binding pockets where the N-1 proton is detrimental.

References

  • Sun, L., et al. "Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases." Journal of Medicinal Chemistry, ACS Publications, 1998.[Link]

  • Ali, A., et al. "Novel[(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation." National Center for Biotechnology Information (NCBI), 2014.[Link]

Validation

Structure-activity relationship (SAR) of 7-iodoindolin-2-ones

An in-depth analysis of the structure-activity relationship (SAR) of 7-iodoindolin-2-ones reveals a highly versatile scaffold that bridges the gap between targeted kinase inhibition and complex natural product synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the structure-activity relationship (SAR) of 7-iodoindolin-2-ones reveals a highly versatile scaffold that bridges the gap between targeted kinase inhibition and complex natural product synthesis. As drug development shifts toward overcoming kinase inhibitor resistance and targeting the proteasome, understanding the precise physicochemical impact of the 7-iodo substitution on the oxindole core is critical.

This guide provides an objective comparison of 7-iodoindolin-2-ones against alternative halogenated oxindoles (such as the 5-fluoro core of Sunitinib), detailing the causality behind their unique selectivity profiles and providing self-validating protocols for their application.

The Physicochemical Mechanics of the 7-Iodo Substitution

The indolin-2-one (oxindole) core is a privileged pharmacophore, traditionally acting as an ATP-competitive inhibitor by forming hydrogen bonds with the kinase hinge region via its lactam NH and carbonyl oxygen. However, substituting an iodine atom at the 7-position fundamentally alters the molecule's electronic and steric landscape.

Halogen Bonding and the σ -Hole Iodine is the largest and most polarizable of the stable halogens. Covalently bound iodine exhibits an anisotropic electron distribution, creating a region of positive electrostatic potential opposite the C–I bond, known as a σ -hole. This allows the 7-iodo group to act as a potent Lewis acid, engaging in highly directional halogen bonding with Lewis bases (such as carbonyl oxygens) in the protein backbone1[1].

Steric Clash vs. Allosteric Fit While the 5-position (utilized in Sunitinib) projects into a solvent-exposed region, the 7-position is situated adjacent to the lactam NH. The large Van der Waals radius of iodine (~1.98 Å) at this site creates a severe steric clash with the hinge region of classical kinases like Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 β (GSK-3 β ), rendering 7-iodo derivatives virtually inactive against these targets 2[2]. Conversely, this exact steric bulk perfectly accommodates the unique binding pockets of c-MET and Smoothened (SMO), enabling selective dual inhibition 3[3].

SAR_Pathway A 7-Iodoindolin-2-one Scaffold B c-MET/SMO Binding Pocket A->B Halogen Bonding (σ-hole interaction) C Classical Kinases (CDK, GSK-3β) A->C Bulky C7-Iodine D Dual Inhibition (Low nM Ki) B->D Synergistic Affinity E Steric Clash (>10 μM IC50) C->E Prevents Hinge Binding F Overcome EGFR-TKI Resistance D->F Apoptosis in NSCLC

Logical pathway of 7-iodoindolin-2-one derivatives achieving targeted c-MET/SMO dual inhibition.

Comparative SAR Data: 7-Iodo vs. Alternative Scaffolds

To objectively evaluate the performance of the 7-iodoindolin-2-one scaffold, we must compare it against industry-standard multi-targeted tyrosine kinase inhibitors (MT-TKIs) and other halogenated analogs. The table below summarizes how shifting the halogen type and position dictates target selectivity.

Scaffold / CompoundHalogen SubstitutionPrimary Target(s)Binding Affinity (IC 50​ / K i​ )Key SAR Observation
Sunitinib Core 5-FluoroVEGFR / PDGFRLow nMThe 5-F substitution enhances hinge region binding via inductive effects without causing steric hindrance.
6BIO 6-BromoGSK-3 β 5 nMThe 6-Br atom fits perfectly into the hydrophobic pocket of the GSK-3 β hinge region.
7-Iodoindirubin 7-IodoCDKs / GSK-3 β >10 μ M (Inactive)The bulky 7-Iodo group causes severe steric clash, preventing binding to classical kinase targets[2].
Compound 45 7-Iodoc-MET / SMO1.3 μ M / Low nMThe 7-Iodo group shifts selectivity entirely, enabling dual c-MET/SMO inhibition via unique σ -hole interactions[3].

Data synthesized from competitive binding assays utilizing fixed-dose biochemical evaluation[2][3].

Synthetic Utility: The TMC-95A Proteasome Inhibitor Precursor

Beyond direct kinase inhibition, the 7-iodoindolin-2-one core (specifically synthesized via 7-iodoisatin) is a highly prized intermediate in the total synthesis of TMC-95A, a potent macrocyclic proteasome inhibitor.

In this context, the 7-iodo substitution serves a dual purpose: it directs the stereochemistry of early-stage aldol reactions and acts as a vital cross-coupling handle (via Suzuki or Heck reactions) to close the biaryl macrocycle later in the synthesis 4[4]. The most efficient route utilizes an organocatalyzed aldol reaction to establish the chiral centers with high enantiomeric excess (ee) 5[5].

Workflow Step1 1. Prepare 7-Iodoisatin (0.20 M in DMSO) Step2 2. Add Dioxanone & Catalyst (TFA, H2O, 4 °C) Step1->Step2 Step3 3. Organocatalytic Aldol (Stir 72h) Step2->Step3 Step4 4. HPLC Validation (Chiralpak AD-H) Step3->Step4 Monitor Conversion Step5 5. Isolate TMC-95A Precursor (Suzuki Coupling Handle) Step4->Step5 >90% ee/dr Confirmed

Experimental workflow for the organocatalyzed aldol synthesis of the TMC-95A oxindole intermediate.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation steps to confirm the causality of the 7-iodo modification.

Protocol A: Organocatalyzed Aldol Reaction of 7-Iodoisatin

Causality: The use of an N-prolinylanthranilamide-based pseudopeptide catalyst at a strictly controlled 4 °C suppresses non-specific background reactions, ensuring the bulky 7-iodo group does not disrupt the stereoselectivity of the aldol addition[5].

  • Preparation: In a dry reaction vial, dissolve 7-iodoisatin to a concentration of 0.20 M in anhydrous DMSO.

  • Reagent Addition: Add 2,2-dimethyl-1,3-dioxan-5-one (0.8 M), 550 mol % of HPLC-grade water, and 10 mol % of Trifluoroacetic acid (TFA).

  • Catalysis: Introduce 10 mol % of the N-prolinylanthranilamide organocatalyst. Seal the vial and stir continuously at 4 °C for 72 hours.

  • Validation (Self-Correction): Withdraw a 10 μ L aliquot and analyze via HPLC using a CHIRALPAK AD-H column. The reaction is validated only if conversion exceeds 90% and diastereoselectivity (dr) is 23:1.

  • Isolation: Remove excess solvent in vacuo and purify the resulting (S/R)-3-hydroxy-7-iodoindolin-2-one intermediate via flash column chromatography.

Protocol B: c-MET/SMO Dual Kinase Binding Assay

Causality: Because bulky halogens can sometimes act as Pan-Assay Interference Compounds (PAINS) by aggregating, this protocol uses a competitive binding assay against a known antagonist to validate true allosteric/hinge binding[3].

  • Fixed-Dose Screening: Incubate recombinant c-MET kinase with 10 μ M of the 7-iodoindolin-2-one derivative. Measure residual kinase activity using a standard ATP-consumption luminescence assay.

  • SMO Competition Binding: Culture HEK293T cells expressing the SMO receptor. Introduce the 7-iodo derivative alongside 5 nM of [3H]-cyclopamine (a known SMO antagonist).

  • Validation (Self-Correction): Include Vismodegib as a positive control for SMO and Staurosporine for c-MET. The 7-iodo compound must displace [3H]-cyclopamine in a dose-dependent manner to rule out non-specific aggregation.

  • Quantification: Calculate the K i​ values using non-linear regression analysis (GraphPad Prism). A successful 7-iodo SAR modification will yield a K i​ in the low-nanomolar range for SMO and low-micromolar range for c-MET.

References

  • Synthesis of a Potential Intermediate for TMC-95A via an Organocatalyzed Aldol Reaction The Journal of Organic Chemistry - ACS Public
  • Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer N
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Journal of Medicinal Chemistry - ACS Public
  • 3'-Substituted 7-Halogenoindirubins, a New Class of Cell Death Inducing Agents Journal of Medicinal Chemistry - ACS Public
  • TMC-95A–D and analogues: Chemistry and biology Comptes Rendus de l'Académie des Sciences

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Comparative

A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 7-Iodo-1-methylindolin-2-one

Introduction: The Significance of the Indolin-2-one Scaffold The indolin-2-one core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous kinase inhibitors used in oncology.[1] Its ability...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Indolin-2-one Scaffold

The indolin-2-one core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous kinase inhibitors used in oncology.[1] Its ability to form key hydrogen bonds with the hinge region of kinase active sites makes it an invaluable scaffold for drug design. The strategic introduction of substituents, such as iodine at the 7-position, provides a vector for further functionalization via cross-coupling reactions or can serve to modulate the compound's steric and electronic properties to enhance target affinity and selectivity.[2]

This guide provides an in-depth comparison of synthetic strategies for 7-Iodo-1-methylindolin-2-one and establishes a rigorous, multi-faceted workflow for its structural validation using nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. Our objective is to equip researchers and drug development professionals with the rationale behind the experimental choices, ensuring a self-validating process for unambiguous compound identification.

Comparative Synthesis Strategies

The synthesis of 7-Iodo-1-methylindolin-2-one can be approached from several angles. The choice of route often depends on starting material availability, scalability, and desired purity profile. We will compare two plausible methods: direct electrophilic iodination and a Sandmeyer-type reaction from an amino precursor.

Route A: Direct Electrophilic Iodination (Recommended)

This is the preferred method due to its atom economy and operational simplicity. The strategy involves the direct C-H functionalization of the electron-rich aromatic ring of 1-methylindolin-2-one.

  • Causality of Experimental Choice: The indolin-2-one ring system is activated towards electrophilic substitution. The amide nitrogen and the benzene ring's inherent aromaticity direct electrophiles primarily to the 5- and 7-positions. By using a mild and regioselective iodinating agent like N-Iodosuccinimide (NIS), we can achieve controlled iodination. Acetonitrile is often chosen as the solvent due to its polarity and relative inertness under the reaction conditions.

Route B: Sandmeyer-type Reaction from 7-Aminoindolin-2-one

An alternative approach begins with 7-amino-1-methylindolin-2-one, which can be synthesized by the reduction of the corresponding 7-nitro derivative.[1] This amino group can then be converted to the iodide via a diazonium salt intermediate.

  • Causality of Experimental Choice: The Sandmeyer reaction is a classic and robust method for introducing a variety of functional groups onto an aromatic ring. However, it involves the generation of potentially unstable diazonium salts and often requires strongly acidic conditions and the use of copper salts, which can complicate purification.

Logical Workflow for Synthesis and Validation

The following diagram illustrates the logical flow from synthesis to unambiguous structural confirmation. Each spectroscopic technique provides an orthogonal piece of evidence, and consistency across all datasets is paramount for validation.

G cluster_synthesis Synthesis & Purification cluster_validation Spectral Validation start 1-Methylindolin-2-one reaction Route A: Direct Iodination (NIS, Acetonitrile) start->reaction crude Crude Product reaction->crude purify Column Chromatography crude->purify product Pure 7-Iodo-1-methylindolin-2-one purify->product HNMR ¹H NMR product->HNMR CNMR ¹³C NMR product->CNMR MS Mass Spectrometry (ESI+) product->MS IR Infrared Spectroscopy product->IR confirmation Structure Confirmed HNMR->confirmation Correct shifts, coupling, integration CNMR->confirmation Correct number of signals & shifts MS->confirmation Correct Molecular Ion (M+H)⁺ IR->confirmation Key functional group stretches present

Caption: High-level workflow for the synthesis and spectral validation of 7-Iodo-1-methylindolin-2-one.

Spectral Data Validation: A Multi-Technique Approach

No single analytical technique is sufficient for absolute structure elucidation. The following sections detail the expected spectral data for 7-Iodo-1-methylindolin-2-one and the rationale for their interpretation.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR provides information on the electronic environment, connectivity, and relative number of protons in the molecule. The introduction of an electronegative iodine atom at the C7 position significantly influences the chemical shifts of the adjacent aromatic protons compared to the parent 1-methylindolin-2-one.

Table 1: Predicted ¹H NMR Data for 7-Iodo-1-methylindolin-2-one (500 MHz, CDCl₃)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-67.4 - 7.5Doublet (d)~7.51HDeshielded by adjacent iodine.
H-57.1 - 7.2Doublet (d)~7.51HOrtho-coupled to H-6.
H-46.9 - 7.0Triplet (t)~7.51HAppears as a triplet due to coupling with both H-5 and H-6.
H-3 (CH₂)3.5 - 3.6Singlet (s)N/A2HAliphatic protons adjacent to the carbonyl group.
H-1 (N-CH₃)3.2 - 3.3Singlet (s)N/A3HCharacteristic N-methyl singlet.

Note: Predicted chemical shifts are based on the analysis of similar substituted indolinone structures and standard NMR principles. Actual values may vary slightly.[3][4]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy is crucial for confirming the carbon skeleton of the molecule. The spectrum should show nine distinct signals corresponding to the nine carbon atoms in 7-Iodo-1-methylindolin-2-one.

Table 2: Predicted ¹³C NMR Data for 7-Iodo-1-methylindolin-2-one (125 MHz, CDCl₃)

Carbon AssignmentPredicted δ (ppm)Rationale
C-2 (C=O)175 - 177Typical chemical shift for a lactam carbonyl carbon.
C-7a142 - 144Aromatic quaternary carbon adjacent to nitrogen.
C-6138 - 140Aromatic CH carbon deshielded by iodine.
C-4128 - 130Aromatic CH carbon.
C-3a126 - 128Aromatic quaternary carbon.
C-5124 - 126Aromatic CH carbon.
C-7 (C-I)85 - 90Aromatic quaternary carbon directly attached to iodine, showing significant shielding.
C-3 (CH₂)35 - 37Aliphatic carbon adjacent to the carbonyl.
C-1 (N-CH₃)26 - 28N-methyl carbon.

Note: The signal for C-7 is expected to be significantly upfield due to the "heavy atom effect" of iodine.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for a successful synthesis. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecular ion.

  • Expected Molecular Ion: For C₉H₈INO, the exact mass is 272.96 g/mol . In positive mode ESI-MS, the primary observed peak should be the protonated molecular ion [M+H]⁺ at m/z 273.97 .

  • Isotopic Pattern: A key confirmatory feature is the isotopic signature. Iodine is monoisotopic (¹²⁷I), so we do not expect to see a complex M+1 or M+2 pattern arising from the halogen. The pattern will be dominated by the natural abundance of ¹³C.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. While the "fingerprint region" is complex, several characteristic stretches are diagnostic.[1]

Table 3: Key Diagnostic IR Absorptions

Functional GroupExpected Wavenumber (cm⁻¹)IntensityRationale
C=O (Lactam)1690 - 1710StrongCharacteristic stretch for a five-membered ring amide carbonyl. Conjugation with the aromatic ring can slightly lower this frequency.[7]
C-H (Aromatic)3050 - 3150MediumStretching vibrations of the sp² C-H bonds on the benzene ring.
C-H (Aliphatic)2850 - 2960MediumStretching vibrations for the N-CH₃ and C-CH₂ groups.
C-N Stretch1300 - 1350Medium-StrongAmide C-N bond stretching.
Logical Framework for Spectral Interpretation

This diagram illustrates how the predicted data for the target molecule serves as a hypothesis that is tested against the experimental results.

Caption: The logical process of validating a chemical structure by comparing predicted spectral data against experimental results.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Iodo-1-methylindolin-2-one (Route A)

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylindolin-2-one (1.0 eq) in anhydrous acetonitrile (approx. 20 mL).

  • Reaction Initiation: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 25 mL) to quench any remaining iodine, followed by brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 7-Iodo-1-methylindolin-2-one.

Protocol 2: Sample Preparation for Spectroscopic Analysis

  • NMR Spectroscopy: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry NMR tube.

  • Mass Spectrometry: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution can be directly infused into the ESI source or analyzed via LC-MS.

  • IR Spectroscopy: For solid samples, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid product directly on the ATR crystal and apply pressure to ensure good contact before acquiring the spectrum.

Conclusion

The synthesis of novel compounds like 7-Iodo-1-methylindolin-2-one is incomplete without rigorous structural validation. Relying on a single data point, such as a correct molecular weight from a mass spectrum, is insufficient and can lead to costly errors in downstream applications. The self-validating workflow presented here, which demands congruence across ¹H NMR, ¹³C NMR, MS, and IR data, provides a robust framework for confirming the identity and purity of the target molecule. This multi-technique approach ensures high confidence in the synthesized material, a cornerstone of scientific integrity in chemical and pharmaceutical research.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • Wiley-VCH. (n.d.). Supporting Information.
  • National Institutes of Health. (2020). Synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and their conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones: synthetic sequence, spectroscopic characterization and structures of four 3-hydroxy compounds and five.
  • MDPI. (2024). Azidoindolines—From Synthesis to Application: A Review.
  • ACS Publications. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry.
  • De Gruyter. (2021). Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity.
  • IUCr Journals. (n.d.). 3-hydroxyindolin-2-ones and their conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones.
  • ACS Publications. (n.d.). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo.
  • ResearchGate. (n.d.). Hypervalent iodine in synthesis. 77. An efficient method for the synthesis of N-arylindoles by the copper-catalyzed N-arylation of indole with diaryliodonium salts.
  • Amazon AWS. (n.d.). Synthesis of Isatins by I2/TBHP Mediated Oxidation of Indoles Table of Contents.
  • PMC. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization.
  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry.
  • YouTube. (2016). MS/IR Practice 1 Video Key.
  • PMC. (n.d.). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents.
  • PMC. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center.
  • ResearchGate. (n.d.). Metal-free Synthesis of 2,2-Disubstituted Indolin-3-ones.
  • Benchchem. (n.d.). An In-depth Technical Guide to 7-Aminoindolin-2-one: Chemical Properties and Structure.
  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • Nature. (n.d.). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3.
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Iodo-1-methylindolin-2-one

As a Senior Application Scientist, I understand that handling halogenated oxindole derivatives like 7-Iodo-1-methylindolin-2-one (Molecular Formula: C9H8INO, MW: 273.07 g/mol ) requires more than just a cursory glance at...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling halogenated oxindole derivatives like 7-Iodo-1-methylindolin-2-one (Molecular Formula: C9H8INO, MW: 273.07 g/mol ) requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug discovery and synthetic chemistry, these compounds are highly valued as building blocks for kinase inhibitors and spirooxindoles[1]. However, the specific combination of an oxindole core and an iodine substituent presents unique physicochemical hazards that demand rigorous, scientifically grounded handling protocols.

The following guide provides a comprehensive, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 7-Iodo-1-methylindolin-2-one.

Hazard Causality & Physicochemical Profile

To select the correct PPE, we must first understand why this molecule behaves the way it does. The baseline 1-methylindolin-2-one core is a known irritant[2]. The addition of the iodine atom at the 7-position fundamentally alters its risk profile:

  • Increased Lipophilicity: The heavy halogen increases the molecule's partition coefficient (LogP). If this powder is dissolved in polar aprotic solvents commonly used in bioassays (e.g., DMSO or DMF), the solvent acts as a carrier, dragging the highly lipophilic iodo-oxindole straight through the stratum corneum of your skin.

  • Thermal Degradation: Under high heat or in the presence of strong acids, halogenated aromatics can decompose to release toxic hydrogen iodide (HI) or iodine gas (I₂).

  • Static Scatter: Like many fine, halogenated aromatic powders, it is highly prone to static charge buildup, increasing the risk of aerosolization and inhalation during weighing.

Table 1: Hazard Profile & Operational Impact

Hazard Class / PropertyGHS IndicatorsCausality & Operational Impact
Skin Irritation H315 (Category 2)The oxindole core reacts with epidermal proteins. Requires strict barrier protection.
Eye Irritation H319 (Category 2A)Micro-particulates cause severe ocular irritation. Mandates unvented or indirectly vented goggles.
Respiratory Irritation H335 (STOT SE 3)Inhalation of static-scattered dust irritates mucosal membranes. Must be handled in a certified fume hood [3].

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach to laboratory PPE. The selection below is engineered specifically for the vulnerabilities exposed by halogenated oxindoles.

Table 2: Engineered PPE Specifications

PPE CategorySpecificationScientific Rationale
Hand Protection (Solid) 100% Nitrile (Minimum 0.11 mm thickness)Nitrile provides an excellent barrier against dry halogenated powders.
Hand Protection (in Solvent) Double-gloving (Nitrile over Butyl Rubber)Critical: DMSO rapidly permeates standard nitrile. If solubilizing the compound, the lipophilic nature of the iodine substituent means it will cross the glove barrier with the solvent. Butyl rubber provides superior resistance to DMSO/DMF.
Eye Protection Indirectly Vented Safety GogglesStandard safety glasses leave the orbital bone exposed to aerosolized dust caused by static scatter.
Respiratory N95 / P100 Particulate RespiratorRequired only if a chemical fume hood is inaccessible (e.g., during a large-scale spill cleanup). Otherwise, hood containment is sufficient.
Body Protection Flame-retardant lab coat (Nomex or treated cotton)Protects against potential thermal events if the compound is used in high-temperature cross-coupling reactions (e.g., Suzuki/Heck couplings).

Self-Validating Operational Protocol: Weighing & Solubilization

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's success is physically verified.

Step 1: Environmental Validation

  • Action: Turn on the chemical fume hood.

  • Validation: Hold a single Kimwipe at the sash opening. It must pull inward at a steady 45-degree angle. If it flutters erratically or hangs straight down, do not open the chemical container; your airflow is compromised.

Step 2: Static Mitigation

  • Action: Wipe the exterior of your anti-static weigh boat and the analytical balance draft shield with a damp lint-free cloth.

  • Rationale: Water dissipates the static charge that causes the fine 7-Iodo-1-methylindolin-2-one powder to aerosolize and stick to gloves or the balance pan.

Step 3: Transfer and Weighing

  • Action: Using a grounded stainless-steel spatula, transfer the required mass. Close the primary container immediately after use.

Step 4: Solubilization (In-Hood)

  • Action: If preparing a stock solution, add your solvent (e.g., DMSO) to the vial inside the fume hood before capping.

  • Rationale: Capping a dry powder and moving it to a benchtop to add solvent risks exposing the user to concentrated dust when the vial is reopened.

Emergency Spill Response & Decontamination

If 7-Iodo-1-methylindolin-2-one is spilled, sweeping it will generate a hazardous respiratory cloud.

  • Isolate: Evacuate the immediate bench area.

  • Dampen (Do Not Spray): Gently overlay the powder with paper towels. Slowly pour water or a 10% Sodium Thiosulfate solution over the towels. Causality: Sodium thiosulfate acts as a reducing agent, neutralizing any free iodine (I₂) that may have formed via degradation, converting it to harmless, water-soluble iodide (I⁻).

  • Wipe & Segregate: Wipe inward to prevent spreading. Place all contaminated towels into a clearly labeled solid hazardous waste container.

Halogenated Waste Disposal Plan

Due to the iodine atom, this compound cannot be disposed of in standard organic waste streams.

  • Liquid Waste: Must be segregated into containers explicitly labeled "Halogenated Organic Waste." Mixing halogenated waste with non-halogenated waste violates environmental regulations and can lead to exothermic reactions in the waste carboy.

  • Solid Waste: Empty vials, contaminated spatulas, and spill cleanup materials must be placed in a solid hazardous waste bin designated for halogenated compounds.

Workflow Visualization

Below is the logical decision matrix for handling and spill response, designed to ensure operational safety at every node.

G Start Initiate Handling 7-Iodo-1-methylindolin-2-one PPE Verify & Don PPE (Double Gloving for Solvents) Start->PPE Hood Transfer to Certified Fume Hood PPE->Hood Weigh Anti-Static Weighing & Solubilization Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Decontaminate with 10% Sodium Thiosulfate Spill->Clean Yes Dispose Segregate as Halogenated Organic Waste Spill->Dispose No Clean->Dispose

Workflow for the safe handling, spill response, and disposal of 7-Iodo-1-methylindolin-2-one.

References

  • Nine-Step Total Synthesis of (‒)-Strychnofoline. ResearchGate. Available at:[Link]

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